Product packaging for Berberine(Cat. No.:CAS No. 2086-83-1)

Berberine

カタログ番号: B055584
CAS番号: 2086-83-1
分子量: 336.4 g/mol
InChIキー: YBHILYKTIRIUTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Berberine is a naturally occurring quaternary ammonium salt of the protothis compound class of isoquinoline alkaloids, isolated from various plants such as Berberis species. This high-purity reagent serves as a critical tool in biomedical research, primarily recognized for its potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Researchers utilize this compound extensively to investigate metabolic pathways, including glucose and lipid metabolism, insulin signaling, and mitochondrial function in models of type 2 diabetes and metabolic syndrome. Its broad-spectrum antimicrobial and anti-biofilm properties make it a valuable compound for microbiological studies targeting bacteria, fungi, and protozoa. Furthermore, this compound's research applications extend to neuropharmacology, where it is used to study neuroprotective mechanisms, and to oncology, where its influences on apoptosis, cell cycle arrest, and metastasis are explored. Additional areas of investigation include its anti-inflammatory effects via modulation of NF-κB and MAPK signaling pathways, as well as its potential impact on gut microbiota composition and intestinal barrier function. This compound provides scientists with a multifaceted tool to dissect complex cellular processes and signaling networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18NO4+ B055584 Berberine CAS No. 2086-83-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHILYKTIRIUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043857
Record name Berberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Merck Index], Solid
Record name Berberine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20314
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Berberine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2086-83-1
Record name Berberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Berberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berberine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Berberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Berberine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERBERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Y3P32UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Berberine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 °C
Record name Berberine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Berberine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Mechanisms of Action of Berberine

Cellular and Molecular Targets of Berberine

Inhibition of Mitochondrial Respiratory Complex I

Sirtuin 1 (SIRT1) Regulation

Sirtuin 1 (SIRT1) is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent histone deacetylase that plays a crucial role in regulating various cellular processes, including metabolism, apoptosis, and autophagy aging-us.comresearchgate.netfrontiersin.org. This compound has been shown to modulate SIRT1 activity, leading to beneficial effects on β-cell function, insulin (B600854) sensitivity, and adipose tissue remodeling frontiersin.orgijbs.comdovepress.com.

This compound promotes autophagy in peritoneal macrophages by activating SIRT1 via the NAD+ synthesis pathway, which in turn facilitates the nuclear translocation and deacetylation of transcription factor EB (TFEB) aging-us.comresearchgate.net. This mechanism contributes to the anti-atherogenic effects of this compound aging-us.com. Furthermore, this compound can enhance SIRT1 activity by increasing the cellular NAD+/NADH ratio, which subsequently deacetylates downstream SIRT1 targets ijbs.com. This activation of the AMP-activated protein kinase (AMPK)/SIRT1 pathway by this compound can selectively regulate the acetylation level of PPARγ, promoting adipose tissue remodeling and thermogenesis ijbs.com. In the context of type 2 diabetes mellitus (T2DM), this compound alleviates β-cell dysfunction by regulating the miR-204/SIRT1 pathway, where miR-204 inhibits SIRT1, leading to β-cell apoptosis and decreased insulin synthesis and secretion frontiersin.org. This compound treatment has been shown to improve insulin synthesis, reduce miR-204 levels, and increase SIRT1 expression in islet tissue in diabetic mice frontiersin.org.

Table 1: this compound's Effects on SIRT1-Related Pathways

Pathway/TargetThis compound's ActionOutcome/EffectReference
SIRT1/TFEBActivates SIRT1, promotes TFEB nuclear translocation and deacetylationPromotes autophagy, inhibits apoptosis in macrophages aging-us.comresearchgate.net
AMPK/SIRT1/PPARγEnhances SIRT1 activity via increased NAD+/NADH ratio, regulates PPARγ acetylationPromotes adipose tissue remodeling and thermogenesis ijbs.com
miR-204/SIRT1Increases SIRT1 expression, reduces miR-204 levelsAlleviates β-cell dysfunction, improves insulin synthesis frontiersin.org

Hypoxia-Inducible Factor 1α (HIF-1α) Modulation

Hypoxia-inducible factor 1α (HIF-1α) is a key transcription factor involved in cellular oxygen homeostasis and is frequently overexpressed in various cancers, influencing processes like angiogenesis, cell growth, survival, and drug resistance nih.govfrontiersin.org. This compound has been shown to modulate HIF-1α activity, particularly in conditions of hypoxia.

In renal tubular epithelial cells, this compound protects against high glucose and hypoxia-induced apoptosis by activating HIF-1α nih.govnih.gov. This activation leads to HIF-1α nuclear translocation and is linked to the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which induces HIF-1α transcriptional activity nih.govworldscientific.com. Conversely, in breast cancer, low-dose this compound can increase doxorubicin (B1662922) chemosensitivity by inhibiting the AMPK-HIF-1α signaling pathway, leading to the downregulation of HIF-1α and P-gp expression ijbs.com. This suggests a context-dependent modulation of HIF-1α by this compound, where it can either activate a protective HIF-1α response under stress conditions or inhibit it to overcome chemoresistance nih.govnih.govworldscientific.comijbs.com.

Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is central to cell growth, survival, and proliferation, and its dysregulation is implicated in various pathologies, including cancer and inflammatory responses nih.govresearchgate.netspandidos-publications.com. This compound modulates this pathway, often leading to anti-proliferative and anti-apoptotic effects.

This compound inhibits the activation of the PI3K/Akt pathway in several contexts. For instance, in human osteosarcoma cells, this compound suppresses proliferation and induces apoptosis by inhibiting PI3K/Akt activation, which subsequently upregulates Bax and PARP expression while downregulating Bcl-2 and caspase-3 . Similarly, in myocardial ischemia/reperfusion injury, this compound attenuates damage by suppressing the PI3K/Akt signaling pathway, leading to a reduction in inflammatory cytokines such as IL-6, IL-1β, and TNF-α spandidos-publications.com. In neonatal necrotizing enterocolitis, this compound reduces epithelial cell apoptosis by influencing the PI3K/Akt signaling pathway, specifically by downregulating the expression and phosphorylation of PI3K and Akt spandidos-publications.com. However, some studies suggest that this compound can also activate PI3K/Akt, for example, in protecting neurons against ischemia, where it enhances HIF-1α accumulation with activation of PI3K/Akt worldscientific.com. This indicates a complex, context-dependent role for this compound in modulating the PI3K/Akt pathway.

Table 2: this compound's Modulation of PI3K/Akt Pathway

Cellular Context/ConditionThis compound's Action on PI3K/AktResulting EffectReference
Human Osteosarcoma CellsInhibition of PI3K/Akt activationSuppresses proliferation, induces apoptosis
Myocardial Ischemia/Reperfusion InjurySuppression of PI3K/Akt signalingAttenuates injury, reduces inflammatory cytokines spandidos-publications.com
Neonatal Necrotizing EnterocolitisDownregulation of PI3K/Akt expression/phosphorylationAlleviates epithelial cell apoptosis spandidos-publications.com
Neurons under IschemiaActivation of PI3K/AktEnhances HIF-1α accumulation, neuroprotection worldscientific.com

Janus Kinase 2 (JAK-2) Pathway

The Janus Kinase 2 (JAK-2) pathway is a crucial signaling cascade involved in various cellular processes, including inflammation, hematopoiesis, and the progression of malignant tumors frontiersin.orgplos.org. Persistent activation of the JAK2/STAT3 pathway is frequently observed in cancers and is associated with increased cell migration and invasion plos.orgplos.org. This compound has been identified as an inhibitor of this pathway.

This compound inhibits the phosphorylation of STAT proteins by directly inhibiting Janus Kinase 2 (JAK2), thereby exerting anti-inflammatory effects frontiersin.org. In colorectal cancer, this compound reduces invasion and metastasis by attenuating the expression levels of COX-2/PGE2, which subsequently leads to reduced phosphorylation of JAK2 and STAT3, and decreased expression of downstream target genes like MMP-2 and MMP-9 plos.orgplos.orgnih.gov. Similarly, in gastric cancer, this compound inhibits cell proliferation and progression by modulating the IL-6/JAK2/STAT3 signaling pathway nih.gov. These findings highlight this compound's potential in inhibiting tumor progression and inflammation through the modulation of the JAK2/STAT3 signaling cascade.

Ca2+ Channels Regulation

Calcium (Ca2+) ions play a fundamental role in numerous cellular processes, and the regulation of Ca2+ channels is critical for maintaining cellular homeostasis biorxiv.orgnih.gov. This compound has been shown to influence various Ca2+ channels, impacting cellular function and potentially offering therapeutic benefits.

This compound acts as a novel inhibitor of the mitochondrial Ca2+ uniporter (MCU), a highly selective Ca2+ channel responsible for Ca2+ entry into mitochondria biorxiv.orgnih.gov. This compound directly binds to the juxtamembrane loop domain of MCU, disrupting its interaction with the essential regulator EMRE, thereby inhibiting rapid Ca2+ entry into the mitochondria biorxiv.orgnih.gov. This inhibition of mitochondrial Ca2+ overload by this compound can mitigate ischemia/reperfusion-induced myocardial injury biorxiv.orgnih.gov. Experimentally, this compound has demonstrated a potent, dose-dependent inhibition of mitochondrial Ca2+ uptake, with an IC50 value of 2.202 µM biorxiv.orgnih.gov. Beyond mitochondria, this compound also influences other Ca2+ channels. It can block outward Kv channel currents by directly binding to the KCNH6 channel, accelerating channel closure and prolonging action potential duration in islet β-cells. This leads to Ca2+ influx via voltage-gated calcium channels, triggering increased insulin secretion frontiersin.org. Furthermore, this compound's hypotensive effects involve the direct activation of K+ channels in arterial vascular smooth muscle cells (VSMCs), leading to hyperpolarization and subsequent inhibition of calcium influx, which promotes smooth muscle relaxation thno.orgbioscientifica.com.

Table 3: this compound's Regulation of Ca2+ Channels

Channel TypeThis compound's ActionMechanism/EffectQuantitative DataReference
Mitochondrial Ca2+ Uniporter (MCU)Direct inhibitorDisrupts MCU-EMRE assembly, inhibits Ca2+ entry into mitochondria, mitigates myocardial injuryIC50 = 2.202 µM for mitochondrial Ca2+ uptake inhibition biorxiv.orgnih.gov
KCNH6 ChannelDirect binding, accelerates closureBlocks outward Kv currents, prolongs action potential in β-cells, increases Ca2+ influx, triggers insulin secretionN/A frontiersin.org
K+ Channels (arterial VSMCs)Direct activationLeads to hyperpolarization, inhibits Ca2+ influx, promotes smooth muscle relaxationN/A thno.orgbioscientifica.com
L- and T-type Voltage-Gated Ca2+ ChannelsInhibitionContributes to vasodilation/hypotensive effectsN/A thno.org

Endoplasmic Reticulum Stress Modulation

Endoplasmic Reticulum (ER) stress occurs when misfolded or unfolded proteins accumulate in the ER, leading to an imbalance in ER homeostasis. Excessive ER stress can activate the unfolded protein response (UPR) and contribute to apoptosis, inflammation, and various pathological conditions frontiersin.orgspandidos-publications.comfrontiersin.orgmdpi.com. This compound has been shown to modulate ER stress.

This compound ameliorates ER stress and its associated pathologies through several mechanisms. In Alzheimer's disease models, this compound reduces Aβ42 deposition and tau hyperphosphorylation by ameliorating ER stress frontiersin.org. Mechanistically, it reduces glycogen (B147801) synthase kinase 3β (GSK3β) activity, contributing to tau phosphorylation downregulation, and suppresses Aβ42 production by inhibiting the PERKR-like endoplasmic reticulum kinase (PERK)/eukaryotic translation initiation factor-2 α (eIF2α)/beta-site APP cleaving enzyme-1 (BACE1) signaling pathway frontiersin.org. This compound can also protect against palmitic acid-induced podocyte apoptosis by suppressing reactive oxygen species (ROS)-dependent ER stress spandidos-publications.com. Furthermore, this compound inhibits the IRE1/XBP1 pathway and JNK activation, reducing the expression of proinflammatory cytokines and ER stress, suggesting its potential as a therapeutic agent for conditions like ulcerative colitis frontiersin.orgnih.gov. Its ability to protect cells from ER stress-induced damage may also relate to the suppression of major elements of the ER signal transduction pathway, including PERK, eIF2α, and ORP150 nih.gov.

Human Protein Tyrosine Phosphatase 1B (h-PTP1B) Inhibition

Human Protein Tyrosine Phosphatase 1B (h-PTP1B) is a cytosolic non-receptor protein tyrosine phosphatase that acts as a negative regulator of insulin signal transduction researchgate.nettandfonline.com. Inhibition of h-PTP1B is considered a promising strategy for enhancing insulin sensitivity and treating type 2 diabetes tandfonline.comresearchgate.net. This compound has been identified as a potent inhibitor of h-PTP1B.

This compound competitively inhibits recombinant h-PTP1B in vitro with a Ki value of 91.3 nM researchgate.netresearchgate.net. Docking simulations have shown that this compound readily fits within the binding pocket of h-PTP1B in a low-energy orientation, characterized by optimal electrostatic attractive interactions between its positively charged isoquinolinium nitrogen atom and the negatively charged aspartic acid residue at position 48 (ASP 48) of h-PTP1B researchgate.nettandfonline.comresearchgate.nettandfonline.com. This competitive mode of inhibition suggests that this compound blocks the catalytic pocket of the enzyme researchgate.net. By inhibiting h-PTP1B, this compound can increase insulin receptor tyrosine phosphorylation, thereby mimicking cellular and in vivo actions of insulin and contributing to its anti-hyperglycemic activities researchgate.nettandfonline.comresearchgate.netnih.gov.

Table 4: this compound's Inhibition of h-PTP1B

TargetThis compound's ActionMechanismQuantitative DataReference
h-PTP1BPotent competitive inhibitorBinds to catalytic pocket, increases insulin receptor tyrosine phosphorylationKi = 91.3 nM (in vitro) researchgate.nettandfonline.comresearchgate.netnih.gov

Guanine (B1146940) Quadruplex (G4) DNA Stabilization

This compound has been shown to interact with and stabilize Guanine Quadruplex (G4) DNA structures. G4s are non-B DNA secondary structures typically found in telomeric regions and promoter regions of oncogenes, where their formation can influence gene regulation, including decreasing replicative DNA at each cell cycle and potentially leading to apoptosis pnas.orgemerginginvestigators.orgemerginginvestigators.org. This compound's ability to bind to various G4-DNA structures with higher selectivity compared to duplex DNA was demonstrated in 2006 pnas.org.

The stabilization of G4 DNA by this compound primarily occurs through π-π stacking interactions emerginginvestigators.orgemerginginvestigators.org. Molecular modeling studies indicate that this compound stacks over the terminal G-tetrads of parallel-stranded G4 structures pnas.org. Its planar, tetracyclic framework and quaternary ammonium (B1175870) group contribute to its ability to intercalate with DNA and interact with G4 structures researchgate.net. The positive charge on this compound, particularly on its convex side, enhances the thermodynamic favorability of G4 binding, as it can interact with the negatively charged guanine tetrads of the endplates emerginginvestigators.orgnih.gov. Studies have suggested that this compound analogs with aromatic R groups can significantly enhance binding strength through π-π interactions with G4 endplates and grooves emerginginvestigators.orgemerginginvestigators.org.

Research has revealed different binding stoichiometries and modes depending on the G4 structure. For instance, in a biologically relevant parallel G4-DNA, four molecules of this compound were observed to bind, with two ligands stacked at the 5′ end and two at the 3′-end, without interacting with loops and grooves pnas.org. However, solution studies with the MYC oncogene promoter G-quadruplex (MycG4) suggest that this compound binds as a monomer using a base-recruitment mechanism, with its positively charged convex side positioned above the tetrad center nih.gov. This interaction with G4 DNA, particularly in oncogene promoters, is a key mechanism by which this compound may exert its anticancer activities, including the inhibition of the telomerase enzyme pnas.orgrsc.org.

DNA Replication and Transcription Interference

This compound demonstrates mechanisms that interfere with both DNA replication and transcription, processes fundamental to cellular proliferation and gene expression.

DNA Replication Interference: this compound has been reported to induce DNA damage, including double-strand breaks, and to interfere with DNA replication spandidos-publications.comspandidos-publications.comaging-us.com. Studies have suggested that this compound may act as an inhibitor of replication and repair enzymes spandidos-publications.com. For example, in lung adenocarcinoma cells, this compound has been shown to inhibit proliferation by interfering with the expression of POLE2, a gene involved in DNA replication, mediated by the transcription factor FOXM1 frontiersin.orgnih.gov. This suggests a pathway where this compound downregulates FOXM1, which in turn affects the expression of DNA replication-related genes like POLE2, thereby inhibiting cell proliferation frontiersin.org.

This compound's impact on DNA replication is also linked to its interaction with topoisomerases. Topoisomerases are crucial enzymes that regulate DNA topology during replication, transcription, and other cellular processes researchgate.net. This compound and its derivatives have been shown to inhibit the activity of DNA topoisomerase I (Top I) and topoisomerase II (Top II) aging-us.comresearchgate.netacs.orgresearchgate.netnih.govfrontiersin.org. Specifically, berberrubine (B190655), a derivative of this compound, induces DNA cleavage by inhibiting the religation activity of topoisomerase II, similar to the well-known anticancer drug etoposide (B1684455) acs.org. This "topoisomerase poisoning" leads to the stabilization of cleavable complexes, resulting in DNA breaks that compromise genome integrity and inhibit DNA replication researchgate.netacs.org.

Transcription Interference: this compound can also interfere with gene transcription. For instance, it has been shown to inhibit the transcription of the CYP3A4 gene by downregulating the nuclear transcription X receptor (PXR) benthamdirect.comnih.gov. Additionally, this compound can inhibit the transcription of various pro-inflammatory cytokine genes, such as IL-1, IL-6, IL-8, IL-17, and TNF-α, by regulating signaling pathways like NF-κB, MAPK, and PPAR kazanmedjournal.ru. In colon cancer cells, this compound inhibits glucose uptake and reduces the transcription of glucose metabolism-related genes, including GLUT1, LDHA, and HK2. This effect is mediated by the suppression of mTOR-dependent HIF-1α protein synthesis, a key transcription factor for dysregulated cancer cell glucose metabolism spandidos-publications.com.

Aldose Reductase Inhibition

This compound exhibits inhibitory activity against aldose reductase (AR), an enzyme that plays a significant role in the polyol pathway. AR is the initial enzyme in this pathway, converting glucose to sorbitol using NADPH as a cofactor mdpi.commdpi.com. Under hyperglycemic conditions, AR activity increases, leading to an accumulation of sorbitol and a depletion of NADPH and glutathione (B108866) (GSH) in various tissues, including the heart, blood vessels, neurons, eyes, and kidneys mdpi.commdpi.com. This process contributes to oxidative stress and the development of diabetic complications such as cataracts, nephropathy, and neuropathy dovepress.commdpi.comjst.go.jpnih.govnih.govprostatecancertopics.com.

Studies have demonstrated that this compound significantly decreases AR activity in various experimental models. For example, in the lenses of streptozotocin-induced diabetic rats, this compound administration resulted in a notable reduction in AR activity, bringing it close to levels observed in non-diabetic controls mdpi.com. Similarly, in rat mesangial cells exposed to high glucose, this compound treatment significantly reduced AR activity, as well as its mRNA and protein levels nih.govresearchgate.net. This inhibition of AR by this compound helps to mitigate the accumulation of sorbitol and the associated oxidative damage, thereby alleviating diabetic complications dovepress.comprostatecancertopics.comcabidigitallibrary.org. The structure-activity relationship analysis suggests that the methylene-dioxy groups found at C2 and C3 and/or C9 and C10 of this compound are crucial for its anti-hyperglycemic and anti-hyperlipidemic effects, including AR inhibition mdpi.com.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

While the provided search results extensively cover other mechanisms, direct and detailed research findings specifically on this compound's Cholesteryl Ester Transfer Protein (CETP) inhibition mechanism were not explicitly found within the provided snippets. The information primarily focused on its effects on lipid metabolism through other pathways, such as upregulation of LDL receptor (LDLR) expression and activation of ERK and JNK pathways prostatecancertopics.com. Therefore, specific data tables or detailed research findings solely on CETP inhibition by this compound cannot be generated from the current search results.

Mechanisms of Action in Specific Physiological Systems

Antioxidant Mechanisms

This compound demonstrates significant antioxidant activity through multiple mechanisms, enhancing cellular defenses against oxidative stress, a key factor in chronic diseases researchgate.netmdpi.comnih.gov. Its antioxidant properties are attributed to both direct free radical scavenging and the modulation of endogenous antioxidant systems and signaling pathways researchgate.netmdpi.commdpi.commdpi.com.

This compound enhances the activity of key endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) researchgate.netmdpi.comnih.gov. These enzymes are critical for neutralizing reactive oxygen species (ROS) and preventing cellular damage mdpi.comnih.gov. For instance, SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen, a crucial first step in mitigating oxidative stress nih.gov. This compound's ability to upregulate these enzymes is linked to its activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govmdpi.comnih.govnih.gov. Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoters of target genes, leading to increased transcription and activity of enzymes like CAT and SOD nih.gov.

Furthermore, this compound activates the AMP-activated protein kinase (AMPK) pathway, which not only regulates energy homeostasis but also contributes to its antioxidant effects pnas.orgresearchgate.netmdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org. AMPK activation by this compound leads to the inhibition of NADPH oxidase, an enzyme complex that is a major source of ROS production, particularly superoxide anions cabidigitallibrary.orgmdpi.comnih.govmdpi.comnih.govacs.org. By reducing NADPH oxidase activity, this compound lowers ROS levels and protects against oxidative damage mdpi.comnih.govnih.gov. AMPK activation also enhances the expression of uncoupling protein 2 (UCP2), a mitochondrial protein that dissipates the proton gradient across the mitochondrial membrane, thereby reducing mitochondrial ROS production mdpi.comnih.gov.

This compound also impacts mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38 MAPK, which are involved in cellular responses to stress and the production of pro-inflammatory cytokines mdpi.comnih.govmdpi.comnih.govfrontiersin.org. By suppressing these pathways, this compound reduces ROS production and inflammatory cytokine levels, contributing to a decrease in oxidative stress and inflammation mdpi.comnih.gov.

Reduction of Reactive Oxygen Species (ROS) Production

This compound significantly reduces the production of reactive oxygen species (ROS) through several direct and indirect mechanisms. ROS are highly reactive molecules that contribute to oxidative stress and cellular damage mdpi.commdpi.com.

One primary mechanism involves the direct scavenging of free radicals. This compound is capable of inactivating highly active molecules such as superoxide anion (O2•−), hydroxyl radical (HO•), nitric oxide (NO), and peroxynitrite (OONO−), thereby directly facilitating the removal of ROS clusters mdpi.commdpi.com. Cell-free assays have confirmed the antioxidant activity of this compound against peroxyl radicals and hydrogen peroxide nih.govnih.gov.

Beyond direct scavenging, this compound modulates cellular pathways to decrease ROS generation. It activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in reducing mitochondrial ROS production pnas.orgresearchgate.netmdpi.comnih.govfrontiersin.orgfrontiersin.org. AMPK activation by this compound leads to the inhibition of NADPH oxidase, an enzyme complex responsible for producing superoxide anions cabidigitallibrary.orgmdpi.comnih.govmdpi.comnih.govacs.org. This inhibition lowers intracellular ROS levels, offering protection against oxidative damage mdpi.comnih.govacs.org. Additionally, AMPK activation upregulates uncoupling protein 2 (UCP2), which further contributes to the reduction of mitochondrial ROS production by dissipating the proton gradient mdpi.comnih.gov.

This compound also inhibits mitogen-activated protein kinase (MAPK) signaling pathways (ERK, JNK, p38 MAPK) that are involved in the production of pro-inflammatory cytokines and ROS mdpi.comnih.govmdpi.comnih.govfrontiersin.org. By suppressing these pathways, this compound reduces ROS levels and inflammatory responses mdpi.comnih.gov. In high-glucose conditions, this compound has been shown to reduce ROS production by modulating aldose reductase and NADPH oxidase activities in platelets cabidigitallibrary.org.

Studies have shown a dose-dependent reduction in ROS production in various cell types upon this compound treatment. For example, in human whole blood and isolated neutrophils, this compound decreased ROS production stimulated by phorbol (B1677699) myristate acetate (B1210297) (PMA) or opsonized zymosan particles (OZP) nih.govnih.gov.

Table 1: Mechanisms of this compound in ROS Reduction

MechanismTarget/PathwayEffect on ROS ProductionKey Enzymes/Proteins Involved
Direct Free Radical ScavengingSuperoxide anion (O2•−), Hydroxyl radical (HO•), Nitric Oxide (NO), Peroxynitrite (OONO−), Peroxyl radicals, Hydrogen PeroxideDirectly neutralizes ROSN/A (direct chemical interaction)
Activation of Endogenous Antioxidant EnzymesNrf2 pathwayUpregulates antioxidant enzyme expression and activitySuperoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)
Inhibition of ROS-Producing EnzymesAMPK pathway, NADPH OxidaseReduces mitochondrial and cellular ROS productionNADPH Oxidase, Uncoupling Protein 2 (UCP2)
Modulation of Signaling PathwaysMAPK pathways (ERK, JNK, p38 MAPK)Reduces ROS and inflammatory cytokine levelsERK, JNK, p38 MAPK
Aldose Reductase InhibitionAldose Reductase (AR)Prevents ROS accumulation in hyperglycemic conditionsAldose Reductase (AR)

Metabolic Regulation Mechanisms

Glucose Metabolism Regulation
Glucose-Lowering Effects

This compound exerts its glucose-lowering effects through multiple pathways, often independent of insulin. A primary mechanism involves the activation of adenosine (B11128) 5'-monophosphate (AMP)-activated protein kinase (AMPK), a critical regulator of cellular energy balance researchgate.netresearchgate.netffhdj.comnih.gov. Activation of the AMPK pathway enhances insulin sensitivity by modulating insulin receptor substrates, thereby promoting more efficient glucose uptake by peripheral tissues such as skeletal muscle and adipose tissue researchgate.netffhdj.com.

Furthermore, this compound's insulin-independent hypoglycemic activity is linked to its ability to inhibit mitochondrial function and stimulate glycolysis researchgate.netresearchgate.netffhdj.comnih.govplos.org. Studies have shown that this compound significantly increases glucose consumption and lactate (B86563) release in HepG2 hepatocytes and C2C12 myotubes in a dose-dependent manner. This effect can occur even when AMPK activation is blocked, suggesting an AMPK-independent mechanism that likely results from the inhibition of mitochondrial respiratory chain complex I plos.org. This compound also acts as an α-glucosidase inhibitor, which reduces intestinal glucose absorption by hindering the digestion of carbohydrates into monosaccharides researchgate.netresearchgate.netffhdj.com. Additionally, it can suppress hepatic gluconeogenesis by decreasing the expression of key gluconeogenic genes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) researchgate.net. This compound has also been reported to increase glucokinase activity jst.go.jp.

GLP-1 Level Increase

This compound plays a role in modulating gut hormones, specifically by promoting the secretion of glucagon-like peptide-1 (GLP-1) ffhdj.comspandidos-publications.commdpi.com. GLP-1 is an incretin (B1656795) hormone crucial for regulating glycemia by enhancing insulin secretion, reducing glucagon (B607659) production, ameliorating insulin sensitivity, and slowing gastric emptying worldscientific.com. This compound stimulates GLP-1 secretion by activating intestinally expressed bitter taste receptors in a phospholipase C (PLC)-dependent manner mdpi.comresearchgate.net. It also increases the messenger ribonucleic acid (mRNA) levels of proglucagon and prohormone convertase 3, which are essential for GLP-1 biosynthesis in intestinal endocrine cells researchgate.net. Furthermore, this compound metabolites, such as berberrubine and palmatine, have been shown to stimulate GLP-1 secretion by alleviating oxidative stress and mitochondrial dysfunction in L cells worldscientific.com. The increase in GLP-1 levels induced by this compound can also contribute to decreasing mitochondrial stress and relocating cytochrome c out of the mitochondria nih.gov.

Lipid Metabolism Regulation

A significant mechanism by which this compound regulates lipid profiles is the upregulation of hepatic low-density lipoprotein receptor (LDLR) expression researchgate.netnih.govgrantome.complos.org. Increased hepatic LDLR expression leads to enhanced clearance of LDL-C from the circulation, thereby directly contributing to its cholesterol-lowering effect grantome.com. This upregulation occurs through a unique post-transcriptional mechanism involving the stabilization of LDLR mRNA, primarily mediated via its 3'-untranslated region (3'UTR) nih.govgrantome.complos.org. The extracellular signal-regulated kinase (ERK) signaling pathway plays a crucial role in this mRNA stabilization researchgate.netnih.govgrantome.complos.orgphysiology.orgjst.go.jp. Additionally, this compound can directly enhance LDLR mRNA expression in hepatocytes by activating the Jun N-terminal kinase (JNK)/c-Jun signaling pathway nih.gov. The activation of AMPK is also implicated in this compound's stimulatory effects on hepatic Raf-1 signaling and subsequent LDLR expression jst.go.jp.

This compound also contributes to lipid regulation by downregulating the expression and secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9) nih.govplos.orggrantome.com. PCSK9 is known to promote the lysosomal degradation of LDLR, thus its downregulation by this compound results in a greater abundance of LDLR on the hepatocyte surface and consequently, increased clearance of LDL-C from the bloodstream nih.govgrantome.comfrontiersin.org. This compound achieves this by inhibiting PCSK9 transcription, notably through the downregulation of hepatocyte nuclear factor 1 alpha (HNF1α) protein levels, potentially via the ubiquitin-proteasome degradation pathway nih.govgrantome.comahajournals.org. Furthermore, this compound attenuates the sterol regulatory element-binding protein 2 (SREBP2)-mediated upregulation of PCSK9 transcription plos.orgfrontiersin.org. In vitro and in vivo studies have demonstrated this compound's ability to decrease PCSK9 mRNA and protein levels in HepG2 cells and in the liver of hamsters nih.gov.

Hepatic LDL Receptor (LDLR) Upregulation
Adipose Tissue Remodeling and Browning

This compound promotes adipose tissue remodeling and thermogenesis, which are crucial processes for increasing energy expenditure and can help alleviate diet-induced weight gain frontiersin.orgnih.govpeerj.comijbs.comnih.gov. A key aspect of this effect is the induction of white adipose tissue (WAT) browning, where white adipocytes acquire characteristics similar to brown adipose tissue (BAT), leading to increased thermogenesis frontiersin.orgnih.govpeerj.comijbs.com. This compound activates the AMPK/SIRT1 axis, which in turn increases the deacetylation level of peroxisome proliferator-activated receptor gamma (PPARγ) frontiersin.orgijbs.comnih.gov. This activation leads to the upregulation of thermogenic proteins such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) frontiersin.orgnih.govpeerj.com. Additionally, this compound has been shown to downregulate galectin-3 (Gal-3), thereby inhibiting the differentiation and proliferation of preadipocytes frontiersin.org.

Antimicrobial Mechanisms

This compound exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-negative and Gram-positive bacteria, fungi, and parasites frontiersin.orgmdpi.commdpi.com. Its antimicrobial mechanisms are multifaceted:

Inhibition of Efflux Pumps : this compound can inhibit bacterial efflux pumps, which are responsible for expelling antibiotics from bacterial cells. This action enhances the effectiveness of co-administered antibiotics against multidrug-resistant (MDR) bacteria, sometimes reversing resistance to susceptibility dovepress.com.

Disruption of Biofilm Formation : this compound is effective in disrupting the formation of bacterial biofilms, which are protective structures that contribute to antibiotic resistance and chronic infections frontiersin.orgdovepress.com.

Cell Wall and Membrane Damage : this compound directly damages the structure and integrity of bacterial cell walls and cytoplasmic membranes, leading to increased cell membrane permeability frontiersin.orgmdpi.comdovepress.comnih.gov. For fungi, it can disrupt the cell wall and membrane, and inhibit fungal CYP51, a key enzyme in ergosterol (B1671047) biosynthesis, thereby compromising fungal cell membrane integrity mdpi.com.

Inhibition of Cellular Synthesis : It can inhibit essential bacterial processes such as cell division, potentially by targeting proteins like FtsZ, which is critical for bacterial cytokinesis frontiersin.orgmdpi.com. This compound also interferes with the synthesis of nucleic acids (DNA and RNA) and proteins within bacterial cells frontiersin.orgmdpi.comnih.gov.

Anti-Adhesion Effects : this compound can inhibit bacterial adhesion to host cells, a crucial step in the initiation of many infections frontiersin.orgdovepress.com.

Metabolic Disruption : Studies suggest that this compound can promote oxidative damage and reduce stress resistance in bacteria, as well as inhibit the synthesis of aromatic amino acids, which are vital for bacterial survival frontiersin.org.

Anti-fibrotic Mechanisms

TGF-β/Smad Pathway Attenuation

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway is a pivotal regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is often implicated in fibrotic diseases across various organs nih.govfrontiersin.org.

This compound has been shown to attenuate the TGF-β/Smad pathway, thereby exhibiting anti-fibrotic effects. Research indicates that this compound inhibits the binding of TGF-β to its receptor complex, specifically interacting with key residues in the active site of TGF-β receptor 1 (TGFBR1), such as Glu45, Tyr49, Asp81, Tyr82, and His83 frontiersin.org. This inhibition reduces the expression of inflammatory genes and mitigates the downstream signaling cascade frontiersin.org. For instance, in models of renal fibrosis, this compound treatment has been observed to attenuate the TGF-β/Smad3 signaling pathway, leading to a reduction in renal injury and fibrosis nih.govnih.gov. Furthermore, this compound's inhibitory effect on adipose tissue fibrosis, which is linked to TGF-β signaling, has been shown to be dependent on AMPK activation nih.gov.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant defense system. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various antioxidant and cytoprotective genes, such as those encoding for superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1) mdpi.comimrpress.com.

This compound is recognized as an activator of the Nrf2 pathway, significantly bolstering cellular antioxidant defenses mdpi.comimrpress.com. Studies have demonstrated that this compound enhances the nuclear accumulation of Nrf2 mdpi.com. This activation can occur through several mechanisms, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway mdpi.comnih.govmdpi.com. For example, this compound activates Nrf2 nuclear translocation and inhibits apoptosis induced by high glucose in renal tubular epithelial cells via a PI3K/Akt-dependent mechanism nih.gov. The interplay between the Nrf2 and AMPK pathways also contributes to this compound's antioxidant activity, with AMPK activation leading to increased Nrf2 activity and enhanced expression of its target genes mdpi.com. In the context of inflammatory bowel disease, this compound treatment reversed the downregulation of Nrf2, suggesting Nrf2-mediated upregulation of P-glycoprotein as a potential therapeutic mechanism researchgate.net.

PPAR-γ Modulation

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, glucose homeostasis, and inflammatory responses nih.govnih.govmdpi.com.

This compound modulates PPAR-γ activity, contributing to its metabolic benefits. It has been demonstrated that this compound can act as a selective PPAR-γ activator, particularly by modulating the level of PPAR-γ acetylation nih.govnih.govfrontiersin.org. This modulation is often linked to the activation of the AMPK/SIRT1 axis, where this compound enhances the AMPK/SIRT1 pathway to increase the deacetylation of PPAR-γ nih.govnih.govfrontiersin.orgresearchgate.net. This mechanism promotes adipose tissue remodeling and increases the expression of thermogenic proteins like uncoupling protein 1 (UCP-1), which is vital for energy expenditure and thermogenesis nih.govnih.govfrontiersin.org. While some studies suggest this compound acts as a PPAR-γ inhibitor in certain contexts, suppressing pre-adipocyte proliferation and differentiation mdpi.com, other research highlights its role in promoting brown adipose tissue formation and enhancing fatty acid oxidation through increased PPAR-γ expression nih.gov.

Table 1: Effect of this compound on PPAR-γ Deacetylation and UCP-1 Expression

Pathway ModulatedKey MechanismOutcome on Adipose TissueReference
AMPK/SIRT1 axisIncreases PPAR-γ deacetylationPromotes adipose tissue remodeling; Increases UCP-1 expression nih.govnih.govfrontiersin.org
Notch/Snail Axis Modulation

The Notch signaling pathway is a highly conserved cell-to-cell communication system involved in embryonic development and adult tissue homeostasis, regulating cell fate decisions, differentiation, proliferation, and apoptosis. The Notch/Snail axis is particularly relevant in processes such as epithelial-mesenchymal transition (EMT) and fibrosis nih.govfrontiersin.orgmdpi.com.

This compound has been shown to modulate the Notch/Snail axis, particularly in the context of fibrotic diseases. It inhibits the activation of the Notch/Snail signaling pathway, which is a significant mechanism in renal interstitial fibrosis, especially in diabetic nephropathy (DN) nih.govnih.govfrontiersin.orgmdpi.commdpi.comresearchgate.net. Studies have demonstrated that this compound can block high glucose-induced EMT events and inhibit the expression of Notch and Snail1 in renal tubular epithelial cells, thereby suppressing tubular EMT and renal interstitial fibrosis both in vivo and in vitro nih.govnih.govresearchgate.net. This attenuation of the Notch/Snail pathway by this compound contributes to its anti-fibrotic properties in various experimental models frontiersin.org.

Compound Information

Preclinical Research on Berberine

In Vivo Studies (Animal Models)

Organ-Specific Effects and Mechanisms

Preclinical research has extensively investigated the organ-specific effects of berberine, revealing a wide array of molecular mechanisms through which this alkaloid exerts its therapeutic potential across various physiological systems, including hepatic, cardiovascular, neurological, renal, and gastrointestinal systems.

Hepatic Effects and Mechanisms

This compound has demonstrated significant ameliorative effects in preclinical models of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). A systematic review and meta-analysis of animal studies indicated that this compound treatment significantly restored levels of total cholesterol (TC), triglycerides (TG), alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), fasting blood glucose (FBG), fasting insulin (B600854) (FINS), and free fatty acids (FFA) compared to model groups frontiersin.orgnih.gov. Specifically, this compound was found to remarkably reduce liver tissue TG levels [SMD = 1.99, 95% CI (1.49, 2.49), p < 0.00001] and observably increase HDL-C levels [SMD = −1.04, 95% CI (−1.82, −0.26), p = 0.0009] in NAFLD/NASH models frontiersin.org.

The mechanisms underlying these hepatic benefits are multifaceted, primarily involving the activation of the Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) pathway frontiersin.orgnih.govmdpi.commdpi.com. This compound improves insulin sensitivity and glucose metabolism, regulates mitochondrial function, and alleviates oxidative stress within the liver frontiersin.orgnih.govmdpi.com. It also plays a role in regulating cell death, endoplasmic reticulum stress, and reducing DNA methylation frontiersin.orgnih.gov. Furthermore, this compound influences the intestinal microenvironment, which indirectly contributes to its hepatoprotective effects frontiersin.orgnih.govmdpi.com. Other mechanisms include the stabilization of LDL receptor (LDLR) mRNA, increasing LDLR expression, and the reduction of proprotein convertase subtilisin/kexin 9 (PCSK9) expression mdpi.com.

Table 1: Preclinical Hepatic Effects of this compound in NAFLD/NASH Animal Models

ParameterEffect of this compound Treatment vs. Model GroupStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueSource
Liver Tissue Triglycerides (TG)Significantly Reduced1.99(1.49, 2.49)< 0.00001 frontiersin.org
HDL-CObservably Increased-1.04(-1.82, -0.26)0.0009 frontiersin.org
TC, ALT, AST, LDL-C, FBG, FINS, FFASignificantly RestoredNot specifiedNot specifiedNot specified frontiersin.orgnih.gov
Cardiovascular Effects and Mechanisms

Preclinical studies have demonstrated this compound's beneficial role in the cardiovascular system, particularly in contexts of insulin resistance, hyperlipidemia, and myocardial ischemia/reperfusion (I/R) injury mdpi.comdovepress.comnih.gov. This compound improves insulin resistance by activating AMPK, inhibiting inflammation, reducing oxidative stress, and regulating glucose and lipid metabolism mdpi.commednexus.org. It enhances insulin receptor (INSR) gene expression in a dose- and time-dependent manner, thereby improving glucose consumption in the presence of insulin mdpi.com.

In models of myocardial I/R injury, this compound significantly reduced myocardial infarct size and the incidence of ventricular arrhythmia, while markedly increasing cardiac function nih.gov. It also decreased myocardial apoptosis and levels of myocardial infarction biomarkers such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) nih.gov. The mechanisms involve anti-inflammatory actions by decreasing pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and suppressing the PI3K/Akt and NF-κB signaling pathways thno.org. This compound also exhibits anti-apoptotic effects by inhibiting caspase-3, caspase-9, and apoptotic protease-activating factor 1 (Apaf-1) while increasing Bcl-2-like protein 1 thno.org. Furthermore, it promotes angiogenesis and improves endothelial function by regulating reactive oxygen species (ROS)/nitric oxide (NO) balance and inhibiting adhesion molecules like VCAM-1 and ICAM-1 thno.orgdovepress.com.

Table 2: Preclinical Cardiovascular Effects of this compound in Myocardial I/R Injury Models

OutcomeEffect of this compound Treatment vs. Control Groupp-valueSource
Myocardial Infarct SizeSignificantly Reduced< 0.00001 nih.gov
Ventricular ArrhythmiaSignificantly Reduced< 0.00001 nih.gov
Cardiac FunctionMarkedly Increased< 0.00001 nih.gov
Myocardial Apoptosis IndexDecreased< 0.00001 nih.gov
LDH LevelsDecreased< 0.00001 nih.gov
CK LevelsDecreased< 0.00001 nih.gov
Neurological Effects and Mechanisms

This compound has demonstrated notable neuroprotective potential in preclinical studies against various neurological conditions, including drug- and toxin-induced neurotoxicity, ischemia-reperfusion injury, and chronic neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases mdpi.comspringermedizin.derestorativemedicine.org. Its ability to cross the blood-brain barrier contributes to its direct action on brain functions mdpi.comnih.gov.

The molecular mechanisms of neuroprotection are diverse, encompassing the attenuation of oxidative stress, mitigation of inflammatory responses, inhibition of apoptotic pathways, and facilitation of autophagic processes mdpi.comrestorativemedicine.orgnih.govnih.gov. This compound modulates CYP450 enzyme activities, neurotransmitter levels, and gut microbiota composition mdpi.com. It engages numerous signaling pathways, including PI3K/Akt, NF-κB, AMPK, CREB, Nrf2, and MAPK pathways mdpi.com. In Alzheimer's disease models, this compound can alleviate pathology by inhibiting hyper-phosphorylation of Tau protein (e.g., Tau-ps 202 and Tau-ps 404) and Aβ production springermedizin.derestorativemedicine.orgnih.gov. It also inhibits key enzymes in AD pathogenesis: acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A, and monoamine oxidase B springermedizin.derestorativemedicine.org. In ischemic stroke models, this compound significantly reduced infarct volume and improved neurological function, mediated by activation of AMPK and Nrf2/HO-1 pathways, and promotion of neuronal survival via the BDNF-TrkB-PI3K/Akt pathway nih.gov.

Table 3: Preclinical Neurological Effects of this compound in Alzheimer's Disease Animal Models

OutcomeEffect of this compound Treatment vs. Control Groupp-valueSource
Escape Latency (Memory)Significantly Shortened< 0.00001 nih.gov
Times of Crossing Platform (Memory)Increased< 0.00001 nih.gov
Time Spent in Target Quadrant (Memory)Increased< 0.00001 nih.gov
Aβ₁₋₄₂ DepositionDecreased< 0.00001 nih.gov
Tau-ps 202 LevelsSignificantly Decreased< 0.00001 nih.gov
Tau-ps 404 LevelsSignificantly Decreased0.02 nih.gov
Renal Effects and Mechanisms

This compound has shown renoprotective effects across various kidney disorders, including diabetic nephropathy, renal fibrosis, renal aging, and chemotherapy-induced kidney toxicity frontiersin.orgnih.gov. A meta-analysis of 26 animal studies on renal fibrosis revealed that this compound significantly lowered serum creatinine, blood urea (B33335) nitrogen (BUN), α-SMA, and TGF-β1 levels, alongside reductions in renal fibrosis area and oxidative stress markers frontiersin.org. This compound also significantly reduced the Kidney Injury Score in renal fibrosis animals [SMD = −3.80 (95% CI: −5.81 to −1.80), P < 0.001] frontiersin.org.

The mechanisms are multi-targeted and model-specific. In unilateral ureteral obstruction (UUO) models, this compound predominantly modulated the AMPK/PPARα pathway and ferroptosis frontiersin.org. In diabetic nephropathy (DN) models, it primarily targeted glycolipid metabolism and epigenetic regulation frontiersin.org. This compound mitigates oxidative stress-induced damage by enhancing the antioxidative activity of Nuclear factor erythroid 2-related Factor 2 (Nrf2) nih.gov. It suppresses inflammatory pathways and inhibits apoptotic processes, as evidenced by reductions in renal tissue apoptosis frontiersin.orgnih.gov. This compound also modulates the NLRP3-Caspase-1-Gasdermin D (GSDMD) signaling pathway, inhibiting pyroptosis and countering inflammation-driven renal injury in DN nih.gov. Furthermore, it can suppress high glucose-induced epithelial-to-mesenchymal transition (EMT) and renal interstitial fibrosis by inhibiting NLRP3 inflammasome activation nih.gov.

Table 4: Preclinical Renal Effects of this compound in Animal Models of Renal Fibrosis

ParameterEffect of this compound Treatment vs. Model GroupStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueSource
Serum CreatinineSignificantly LoweredNot specifiedNot specifiedNot specified frontiersin.org
Blood Urea Nitrogen (BUN)Significantly LoweredNot specifiedNot specifiedNot specified frontiersin.org
α-SMASignificantly LoweredNot specifiedNot specifiedNot specified frontiersin.org
TGF-β1Significantly LoweredNot specifiedNot specifiedNot specified frontiersin.org
Renal Fibrosis AreaSignificantly ReducedNot specifiedNot specifiedNot specified frontiersin.org
Oxidative Stress MarkersSignificantly ReducedNot specifiedNot specifiedNot specified frontiersin.org
Kidney Injury ScoreSignificantly Reduced-3.80(-5.81, -1.80)< 0.001 frontiersin.org
Gastrointestinal Effects and Mechanisms

This compound's effects on the gastrointestinal system are primarily linked to its modulation of the gut microbiota, which in turn influences systemic metabolic disorders mdpi.comnih.govfrontiersin.org. Preclinical studies indicate that this compound can induce cell death in harmful intestinal bacteria while increasing the number and species of beneficial bacteria nih.gov. This modulation of gut microbiota composition is considered a key nephroprotective mechanism and plays a role in its neuroprotective effects mdpi.comnih.govnih.gov.

Clinical Research and Therapeutic Potential of Berberine

Clinical Efficacy in Other Conditions

Cardiovascular Diseases (e.g., atherosclerosis, hypertension)

Berberine has demonstrated significant therapeutic potential in the management of cardiovascular diseases (CVDs), including atherosclerosis and hypertension. mednews.carenih.govfrontiersin.orgdovepress.com CVDs remain a leading cause of mortality globally, and current treatments often have limitations. mednews.carefrontiersin.org

Atherosclerosis: this compound has shown promising anti-atherosclerotic effects by influencing multiple aspects of its progression. It can reduce serum lipid levels, including total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). frontiersin.orgnih.govfrontiersin.orgtandfonline.com For instance, studies in ApoE−/− mice fed a Western-type diet for 12 weeks demonstrated that this compound alleviated atherosclerotic lesions by reducing serum lipid levels, antagonizing hepatic lipid accumulation, and improving intima-media thickening. nih.govtandfonline.com

This compound's mechanisms in atherosclerosis also involve correcting endothelial dysfunction, inhibiting macrophage inflammation and foam cell formation, and activating macrophage autophagy. frontiersin.orgnih.govfrontiersin.org It has been observed to suppress monocyte mobility, modulate macrophage phenotype change, and suppress macrophage-derived foam cell formation. nih.gov Furthermore, this compound can regulate the proliferation and migration of vascular smooth muscle cells (VSMCs), which contribute to vascular stenosis. frontiersin.orgnih.gov Research indicates that this compound can inhibit both the proliferation and apoptosis of VSMCs induced by mechanical stretch stress. nih.gov It also helps decrease circulating endothelial microparticles (EMPs) and improves flow-mediated vasodilation. nih.gov The compound modulates autophagy and inflammation through pathways like RAGE-NF-κB, and activates ERK/JNK, AMPK, and PPARγ signaling pathways to inhibit atherosclerosis development and enhance plaque stability. frontiersin.org

Hypertension: this compound has shown efficacy in regulating blood pressure. A meta-analysis indicated that lifestyle intervention combined with this compound was more effective in reducing blood pressure than lifestyle intervention or placebo alone in the treatment of hypertension. frontiersin.org Similarly, this compound combined with oral antihypertensive drugs showed superior blood pressure reduction compared to the antihypertensive drug alone. frontiersin.org this compound's hypotensive effects are partly attributed to its ability to competitively block the α1 receptor of VSMCs, inhibit the activity of cholinphospholipid enzyme, and enhance the effect of acetylcholine (B1216132), leading to vasodilation. nih.gov

Table 1: Effects of this compound on Cardiovascular Disease Markers

Disease/MarkerEffect of this compoundKey Mechanisms/FindingsSources
AtherosclerosisReduces atherosclerotic lesions, lipid deposition, and plaque area.Lowers serum TC, TG, LDL-C; increases HDL-C. Inhibits macrophage inflammation, foam cell formation, VSMC proliferation/migration. Modulates RAGE-NF-κB, ERK/JNK, AMPK, PPARγ pathways. frontiersin.orgnih.govfrontiersin.orgtandfonline.com
HypertensionReduces systolic and diastolic blood pressure.Blocks α1 receptor of VSMCs, enhances acetylcholine effect, induces vasodilation. nih.govfrontiersin.org
DyslipidemiaLowers total cholesterol, triglycerides, LDL-C; increases HDL-C.Improves lipid metabolism. frontiersin.orgnih.govfrontiersin.orgnews-medical.net
Heart FailureDecreases frequency and complexity of ventricular premature complexes; increases left ventricular ejection fraction.Reduces oxidative stress, improves mood. nih.gov

Gastrointestinal Disorders (e.g., irritable bowel syndrome, ulcerative colitis)

This compound has been widely used for gastrointestinal disorders, particularly for bacterial infections causing gastroenteritis and diarrhea. mednews.care Its therapeutic potential extends to chronic conditions like Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD), such as ulcerative colitis. dergipark.org.trnih.gov

Irritable Bowel Syndrome (IBS): Clinical studies suggest this compound can alleviate symptoms of diarrhea-predominant IBS (IBS-D). A retrospective clinical study reported a 50-70% reduction in diarrhea after 30 days of this compound use, reaching 70-80% after 90 days. dergipark.org.tr A randomized clinical trial involving patients with IBS-D showed that this compound hydrochloride supplementation significantly improved diarrheal frequency, abdominal pain frequency, and defecation urgency frequency. researchgate.net

Preclinical studies in mouse models mimicking IBS-D symptoms demonstrated that this compound prolonged gastrointestinal transit, increased time to diarrhea, and significantly reduced visceral pain in a dose-dependent manner. dergipark.org.trplos.org The analgesic effect of this compound in IBS may be related to nitric oxide and its antioxidant and anti-inflammatory activity, potentially acting on opioid receptors. dergipark.org.trplos.org this compound has also been shown to reduce intestinal mucosal inflammation by inducing nuclear factor kappa-B (NF-κB), decreasing pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ, TNF-α), and promoting anti-inflammatory cytokines (IL-10, TGF-β). dergipark.org.trnih.gov It can also improve terminal ileum tissue inflammation and reduce intestinal motility. dergipark.org.tr

Ulcerative Colitis: In mouse models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), this compound has been shown to promote recovery of colitis and inhibit inflammatory responses in colonic macrophages and epithelial cells. nih.govijpbp.com It significantly reduces levels of pro-inflammatory cytokines in colon tissue and improves symptoms of intestinal injury. nih.gov

Table 2: this compound's Impact on Gastrointestinal Disorders

Disorder/SymptomEffect of this compoundKey Mechanisms/FindingsSources
Diarrhea-Predominant IBS (IBS-D)Reduces diarrheal frequency, abdominal pain, defecation urgency. Prolongs GI transit.Modulates gut microbiota, reduces intestinal mucosal inflammation (NF-κB, pro/anti-inflammatory cytokines). Affects opioid receptors to reduce visceral pain. dergipark.org.trnih.govresearchgate.netplos.orgijpbp.com
Ulcerative ColitisPromotes colitis recovery, inhibits inflammatory responses.Reduces pro-inflammatory cytokines in colon tissue, improves intestinal injury. nih.govijpbp.com

Neurological Disorders

This compound exhibits neuroprotective effects and holds therapeutic potential for various central nervous system disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, and cerebral ischemia. nih.govfrontiersin.orgrestorativemedicine.orgnih.govfrontiersin.org It can cross the blood-brain barrier and positively impact brain functions. nih.govfrontiersin.org

Alzheimer's Disease (AD): this compound has been shown to ameliorate factors associated with aging that contribute to neurodegeneration, such as neuroinflammation, impaired autophagy, and abnormal protein aggregation. restorativemedicine.org It can reduce the formation of extracellular amyloid plaques and intracellular neurofibrillary tangles. restorativemedicine.org this compound also downregulates enzymes like monoamine oxidase A, monoamine oxidase B, acetylcholinesterase, and butyrylcholinesterase, which are key in AD development. restorativemedicine.org Studies suggest this compound can improve antioxidant capacity in brain tissue, reduce free radical damage, and enhance learning and memory. frontiersin.org It attenuates neuronal damage and reduces hyperphosphorylated tau levels by regulating the Akt/GSK3β pathway and phosphatase 2A protein expression. frontiersin.org this compound promotes autophagic clearance of tau protein, thereby reducing Aβ production and neuronal apoptosis. frontiersin.org

Parkinson's Disease (PD): In animal models, this compound has been found to increase brain dopamine (B1211576) levels and improve symptoms, possibly by upregulating dopamine synthesis in the gut and modulating gut microbiota. restorativemedicine.org It can prevent the activation of the NLRP3 inflammasome, which is linked to chronic microglial activation in PD, and protect dopamine neurons by restoring autophagy. restorativemedicine.org

General Neuroprotective Mechanisms: this compound's neuroprotective properties are linked to its anti-inflammatory and antioxidant effects, reducing reactive oxygen species (ROS) production and regulating oxidative stress and mitochondrial dysfunction. nih.govrestorativemedicine.org It inhibits neuroinflammation by decreasing the generation of neurotoxic compounds by activated microglia, suppressing NF-κB activation, and inhibiting the phosphorylation of Akt, p38, and extracellular regulated protein kinases (ERK). frontiersin.org this compound also enhances synaptic plasticity by activating cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) through SIRT1 upregulation. nih.gov

Table 3: Neuroprotective Effects of this compound

Disorder/MechanismEffect of this compoundKey Mechanisms/FindingsSources
Alzheimer's DiseaseAmeliorates neuroinflammation, impaired autophagy, abnormal protein aggregation. Reduces amyloid plaques and neurofibrillary tangles. Improves learning and memory.Downregulates cholinesterases, regulates Akt/GSK3β, promotes autophagic clearance of tau. Enhances antioxidant capacity. frontiersin.orgrestorativemedicine.org
Parkinson's DiseaseIncreases brain dopamine levels, improves symptoms. Protects dopamine neurons.Upregulates dopamine synthesis in gut, modulates gut microbiota, prevents NLRP3 inflammasome activation, restores autophagy. restorativemedicine.org
General NeuroprotectionReduces oxidative stress, neuroinflammation, and neuronal apoptosis.Decreases ROS, inhibits NF-κB, activates CREB/BDNF pathways. nih.govrestorativemedicine.orgnih.govfrontiersin.org

Antimicrobial Applications

This compound has a long history of use as an antimicrobial agent, particularly for treating bacterial infections like dysentery and infectious diarrhea. mednews.carenih.gov Modern research confirms its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. mdpi.comnmb-journal.comresearchgate.net

Antibacterial Activity: this compound targets bacterial cell walls and cell membranes, as well as DNA and RNA. researchgate.net It can disturb membrane potential and rigidity by forming reactive oxygen species (ROS) and influence protein expression by affecting efflux pumps. researchgate.net this compound also demonstrates synergistic antibacterial activity, enhancing the potency of several antibiotics. nmb-journal.comresearchgate.net It has a detrimental effect on the biofilm matrix of various pathogens, including multidrug-resistant (MDR) bacteria. researchgate.net

Antifungal Activity: this compound exhibits potent antifungal activity against both yeast-like and filamentous fungi, including Candida albicans, Cryptococcus neoformans, Trichophyton rubrum, and Trichophyton mentagrophytes. mdpi.comresearchgate.netnih.gov Studies have shown that this compound induces notable disruptions to the cell wall and membrane in C. neoformans. nih.gov Its antifungal mechanism may involve CYP51 inhibition, which suggests potent inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. nih.gov this compound can also enhance the potency of antifungal drugs. researchgate.netnih.gov

Antiviral Activity: this compound targets various stages of the viral life cycle, including inhibition of viral attachment/entry, genomic DNA replication, and protein production. nmb-journal.com It can also hinder viral-induced inflammatory responses, as observed in studies related to Covid-19. nmb-journal.com

Table 4: this compound's Antimicrobial Spectrum

Microbial TypeEffect of this compoundKey Mechanisms/FindingsSources
BacteriaTargets cell walls, membranes, DNA, RNA. Disrupts membrane potential. Synergistic with antibiotics.Forms ROS, affects efflux pumps, disrupts biofilm matrix. nmb-journal.comresearchgate.net
FungiPotent activity against yeast-like and filamentous fungi.Disrupts cell wall/membrane, inhibits CYP51 (ergosterol biosynthesis). Enhances antifungal drug potency. mdpi.comresearchgate.netnih.gov
VirusesInhibits viral attachment/entry, DNA replication, protein production.Hinders viral-induced inflammatory responses. nmb-journal.com

Anti-tumor Potential

This compound has demonstrated significant anti-cancer effects in numerous preclinical in vitro and in vivo studies across various cancer types, including colon, breast, pancreatic, liver, oral, bone, cutaneous, prostate, intestine, thyroid, gastric, and cervical cancers. frontiersin.orgijpsjournal.comarchivesofmedicalscience.comnih.govnih.govarchivesofmedicalscience.comxiahepublishing.commdpi.commdpi.com

Mechanisms of Action: this compound exerts its anti-tumor activity through multiple molecular mechanisms:

Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells by modulating various pathways, including increasing BAX and decreasing BCL-2 expression, activating caspases, and triggering mitochondrial-dependent intrinsic apoptotic signaling. frontiersin.orgarchivesofmedicalscience.comnih.govnih.govarchivesofmedicalscience.comxiahepublishing.comworktribe.com

Cell Cycle Arrest: It can arrest the cell cycle at different phases (e.g., G0/G1, G2/M) depending on the cell type, preventing cancer cell proliferation. frontiersin.orgarchivesofmedicalscience.comnih.govnih.govarchivesofmedicalscience.commdpi.comworktribe.com

Inhibition of Proliferation: this compound directly inhibits cancer cell proliferation by upregulating specific microRNAs, regulating β-catenin, downregulating telomerase activity, and deactivating MAPK signaling pathways. ijpsjournal.comnih.govxiahepublishing.commdpi.com

Suppression of Metastasis and Invasion: It hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins, inhibiting matrix metalloproteinases (MMPs), and suppressing epithelial-to-mesenchymal transition (EMT). frontiersin.orgijpsjournal.comnih.govnih.govxiahepublishing.commdpi.com

Modulation of Autophagy: this compound can activate autophagy, a cellular process that can lead to cancer cell death or enhance the effects of other anti-tumor drugs. ijpsjournal.comnih.govnih.govmdpi.com

Anti-angiogenesis: It reduces the angiogenic activity of cancer cells by downregulating vascular endothelial growth factor (VEGF). worktribe.com

Synergistic Effects: this compound has shown synergistic effects when combined with conventional anti-cancer drugs like cisplatin, 5-fluorouracil, and doxorubicin (B1662922), as well as with radiotherapy, by increasing drug sensitivity and promoting apoptosis. ijpsjournal.comnih.govmdpi.comworktribe.com

Table 5: Anti-tumor Actions of this compound

MechanismEffect of this compoundCancer Types (Examples)Sources
Apoptosis InductionIncreases pro-apoptotic proteins (BAX), decreases anti-apoptotic proteins (BCL-2), activates caspases.Prostate, hepatocellular carcinoma, cervical, osteosarcoma. frontiersin.orgarchivesofmedicalscience.comnih.govnih.govarchivesofmedicalscience.comxiahepublishing.comworktribe.com
Cell Cycle ArrestHalts cell cycle progression at G0/G1 or G2/M phases.Colorectal, osteosarcoma, bladder, thyroid, lung, endometrial. frontiersin.orgarchivesofmedicalscience.comnih.govnih.govarchivesofmedicalscience.commdpi.comworktribe.com
Proliferation InhibitionDownregulates telomerase, modulates signaling pathways (MAPK).Various cancers. ijpsjournal.comnih.govxiahepublishing.commdpi.com
Metastasis/Invasion SuppressionInhibits MMPs, downregulates metastasis-related proteins, suppresses EMT.Gastric, hepatocellular carcinoma, endometrial. frontiersin.orgijpsjournal.comnih.govnih.govxiahepublishing.commdpi.comworktribe.com
Autophagy ModulationActivates autophagy for cell death or to enhance drug effects.Various cancers. ijpsjournal.comnih.govnih.govmdpi.com
Anti-angiogenesisDownregulates VEGF.Hepatocellular carcinoma. worktribe.com
ChemosensitizationEnhances sensitivity to chemotherapy and radiotherapy.Gastric, cervical. ijpsjournal.comnih.govmdpi.comworktribe.com

Fibrotic Diseases

This compound has demonstrated anti-fibrotic pharmacological effects across various organs, including the liver, heart, lung, and kidney. restorativemedicine.orgnih.govresearchgate.netmdpi.comfrontiersin.org Fibrosis, characterized by excessive deposition of extracellular matrix (ECM) and proliferation of fibrous connective tissue, leads to organ dysfunction. nih.gov

Mechanisms of Action: this compound attenuates fibrosis through several pathways:

Anti-inflammatory and Antioxidant Properties: It counteracts oxidative stress and inhibits inflammatory responses, which are crucial in halting disease progression. nih.govmdpi.com

Modulation of Key Signaling Pathways: this compound can modulate pathways such as TGF-β/Smad, AMPK, Nrf2, PPAR-γ, NF-κB, and Notch/snail axis, which are central to fibrotic processes. nih.govresearchgate.net For instance, in renal fibrosis, this compound intervention can downregulate TGF-β, p-Smad3, α-SMA, vimentin, and NF-κB, thereby relieving renal injury. nih.gov

Inhibition of Hepatic Stellate Cell (HSC) Activation: In liver fibrosis, this compound inhibits the activation of HSCs, which are central to the deposition of fibrotic tissue. mdpi.com It can induce ferroptosis and apoptosis in HSCs, arrest them in the G1 phase, and reduce the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of MMPs (TIMPs), facilitating collagen degradation. mdpi.com

Improvement of Lipid Metabolism and Gut Microbiota: Indirectly, this compound's anti-fibrotic effect is also linked to its ability to improve lipid metabolism and modulate gut microbiota. mdpi.com

Table 6: this compound's Anti-Fibrotic Effects

Organ/MechanismEffect of this compoundKey Mechanisms/FindingsSources
Liver FibrosisAmeliorates fibrosis, inhibits HSC activation.Anti-inflammatory, antioxidant, modulates lipid accumulation, promotes HSC apoptosis, reduces MMPs/TIMPs. mdpi.com
Renal FibrosisRelieves renal injury, inhibits fibrosis.Downregulates TGF-β, p-Smad3, α-SMA, vimentin, NF-κB. nih.gov
Pulmonary FibrosisInhibits pro-inflammatory and pro-fibrotic mediators.Inhibits nuclear factor-κB. spandidos-publications.com
General Anti-fibroticAttenuates fibrosis.Modulates TGF-β/Smad, AMPK, Nrf2, PPAR-γ, NF-κB, Notch/snail axis. nih.govresearchgate.netfrontiersin.org

Limitations of Current Clinical Evidence

Despite the promising preclinical and some clinical findings, several limitations need to be addressed in the current clinical evidence regarding this compound's therapeutic potential. frontiersin.orgnews-medical.net

Preclinical Dominance: A significant portion of the research on this compound's therapeutic effects is still at the preclinical stage (in vitro and animal studies). frontiersin.orgdovepress.comrestorativemedicine.org The translation of these findings into robust clinical applications requires more rigorous and extensive human clinical trials for validation. frontiersin.org

Limited Sample Sizes and Short Duration: Many existing human studies involve limited sample sizes and are of short duration, which can impact the generalizability and long-term assessment of this compound's efficacy and safety. news-medical.netmdpi.com

Variability in Study Design: The quality and design of clinical trials can vary, making systematic reviews and meta-analyses challenging to interpret. mdpi.com

Bioavailability Challenges: this compound has poor aqueous solubility, low gastrointestinal absorption, and rapid metabolism, leading to minimal systemic bioavailability. frontiersin.orgijpsjournal.comnih.govnmb-journal.com This low bioavailability necessitates high doses to achieve therapeutic activities, which can sometimes lead to mild gastrointestinal reactions. nih.govnmb-journal.com Research is ongoing to develop nanoparticle-based drug delivery systems to overcome these pharmacokinetic limitations and enhance its therapeutic potential. ijpsjournal.com

Lack of Comprehensive Safety Evaluations: While generally considered safe with occasional mild gastrointestinal side effects at standard doses, more comprehensive long-term safety evaluations are needed. news-medical.netnih.govmdpi.com

Unclear Mechanisms in Some Areas: Although mechanisms are being elucidated, for some therapeutic areas, the precise mechanisms of action are not yet fully clear. dergipark.org.tr

Further long-term, randomized controlled trials across diverse populations are essential to definitively establish this compound's clinical effectiveness, optimal dosage, and long-term safety profile for various conditions. news-medical.netmdpi.com

Pharmacokinetics, Biotransformation, and Drug Interactions of Berberine

Elimination Pathways

The elimination of berberine and its metabolites from the body primarily occurs via three main pathways: fecal, urinary, and biliary excretion. The specific route and proportion of elimination can vary depending on the chemical form (parent compound vs. metabolite) and the route of administration.

Fecal Excretion: For orally administered this compound, fecal excretion is the major elimination route for the unchanged parent compound. This is largely attributed to its poor intestinal absorption, meaning a significant portion of the ingested this compound passes through the gastrointestinal tract unabsorbed and is subsequently excreted in the feces. Studies in rats have reported fecal recovery rates for unchanged this compound ranging from 11% to 23%.

Urinary Excretion: this compound metabolites are predominantly eliminated via urine. Key metabolites, such as berberrubine (B190655) and its glucuronide conjugate (berberrubine-9-O-β-D-glucuronide), are significantly excreted through the renal pathway.

Drug-Drug Interaction Mechanisms

This compound's propensity to interact with drug-metabolizing enzymes and transporters makes it a significant perpetrator of pharmacokinetic drug-drug interactions. These interactions can alter the pharmacokinetics of co-administered drugs, potentially leading to changes in their efficacy or toxicity profiles.

This compound is a known inhibitor of several key cytochrome P450 (CYP450) enzymes, which are crucial for the Phase I metabolism of a wide range of clinically used drugs.

CYP2D6 Inhibition: this compound exhibits selective and potent inhibitory effects on CYP2D6 activity. Clinical studies in humans have demonstrated that repeated oral administration of this compound (e.g., 300 mg, three times daily) can lead to a significant decrease in CYP2D6 activity. This is evidenced by a substantial increase (e.g., ninefold) in the urinary ratio of dextromethorphan (B48470) to its metabolite dextrorphan, a common probe for CYP2D6 activity. This inhibition can be quasi-irreversible and time-dependent, and substrate competition is considered a probable mechanism.

CYP2C9 Inhibition: this compound also inhibits CYP2C9 activity. Clinical observations have shown that this compound administration can double the urinary ratio of losartan (B1675146) to its active metabolite E-3174, suggesting a decrease in CYP2C9 activity. This interaction is clinically relevant for drugs metabolized by CYP2C9, such as coumarin (B35378) anticoagulants (e.g., warfarin), where increased drug concentrations could elevate the risk of adverse effects.

CYP3A4 Inhibition: this compound is an inhibitor of CYP3A4, a major enzyme involved in the metabolism of numerous therapeutic agents.

In human studies, co-administration of this compound with midazolam (a CYP3A4 probe substrate) resulted in increased Cmax and AUC values for midazolam, along with prolonged Tmax and half-life, indicating reduced CYP3A4 activity.

this compound has been reported to significantly elevate the blood concentrations of CYP3A4 substrates like cyclosporine A in renal transplant patients.

The mechanisms underlying CYP3A4 inhibition by this compound involve both transcriptional downregulation of the CYP3A4 gene (mediated by the downregulation of the pregnane (B1235032) X receptor, PXR) and accelerated degradation of the CYP3A4 protein via the polyubiquitination pathway.

It is important to note that this compound may exhibit a complex, dose-dependent effect on CYP3A4, with some studies suggesting potential induction at lower concentrations and inhibition at higher concentrations.

Other CYPs: While less pronounced than its effects on CYP2D6, CYP2C9, and CYP3A4, this compound has also been shown to influence the activity of other CYP isoforms, including CYP1A2, CYP2E1, and CYP2C19.

Table 2: Inhibitory Effects of this compound on Key Cytochrome P450 Enzymes

CYP EnzymeEffect of this compoundClinical Relevance (Examples of Affected Drugs)Reference
CYP2D6Potent InhibitionDextromethorphan, other CYP2D6 substrates
CYP2C9InhibitionLosartan, Warfarin, other CYP2C9 substrates
CYP3A4Inhibition (dose-dependent, possibly bidirectional)Midazolam, Cyclosporine A, Statins, other CYP3A4 substrates

P-glycoprotein (P-gp), an efflux transporter, plays a dual role in the pharmacokinetics of this compound and its drug interactions.

This compound as a P-gp Substrate: this compound itself is a substrate for P-gp. This means that P-gp actively pumps this compound out of intestinal cells back into the lumen, significantly contributing to its poor oral absorption and low systemic bioavailability.

P-gp Inhibition: this compound can act as an inhibitor of P-gp. By inhibiting P-gp-mediated efflux, this compound can increase the intracellular accumulation and, consequently, the absorption and bioavailability of co-administered P-gp substrate drugs (e.g., digoxin, cyclosporine A). This inhibitory effect is often concentration-dependent.

P-gp Induction: Conversely, some studies indicate that this compound can also induce the expression of P-gp in certain cell lines (e.g., human and murine hepatoma cells, Caco-2 cells) in a dose- and time-dependent manner. This complex modulation (inhibition at functional level, induction at expression level, or concentration-dependent biphasic effects) highlights the intricate nature of this compound's interaction with P-gp, which can have significant implications for the pharmacokinetics of drugs with narrow therapeutic windows.

Table 3: this compound's Modulation of P-glycoprotein

Mechanism of ModulationEffect on P-gp Activity/ExpressionImpact on Co-administered P-gp SubstratesReference
SubstrateEffluxes this compoundReduces this compound's own absorption
InhibitionDecreases P-gp efflux activityIncreases absorption/bioavailability of co-administered P-gp substrates (e.g., digoxin, cyclosporine A)
InductionIncreases P-gp expressionPotentially reduces absorption/bioavailability of co-administered P-gp substrates (complex, dose/time-dependent)

Implications for Co-administered Medications

This compound's impact on drug-metabolizing enzymes and transporters necessitates careful consideration when co-administered with other medications. The following table summarizes key interactions:

Co-administered Medication Primary Interaction Effect Proposed Mechanism(s) Research Findings
Cyclosporine Markedly increased blood concentrations medlineplus.govnih.govebsco.com Inhibition of CYP3A4 and/or P-gp ingentaconnect.comnih.gov Clinical and pharmacokinetic studies in renal-transplant recipients showed this compound significantly elevated cyclosporine A blood concentrations, with a mean AUC increase of 34.5% nih.gov. This interaction may allow for a reduction in cyclosporine dosage nih.gov.
Tacrolimus (B1663567) Increased circulating levels mskcc.orgwebmd.comdarwin-nutrition.fr Inhibition of CYP3A4/3A5 and/or P-gp ingentaconnect.comresearchgate.net Clinically relevant increases in tacrolimus concentrations have been observed, with potential for enhanced renal toxicity mskcc.org. Tacrolimus is removed from the body by the liver, and this compound may slow this process webmd.com.
Metformin (B114582) Increased amount of metformin in the body, especially when taken 2 hours before metformin; no increase if taken simultaneously medlineplus.govwebmd.comvital.ly Inhibition of organic cation transporters (OCT1, OCT2, MATE1), potentially reducing metformin's absorption into cells but increasing its blood levels and accumulation in kidney tissues medisearch.io. While some studies suggest this compound can reduce metformin concentrations singlecare.com, others indicate it may increase metformin levels, particularly if this compound is taken approximately 2 hours prior to metformin medlineplus.govwebmd.comvital.ly. Despite this, this compound can enhance metformin's therapeutic effects on blood glucose and lipid levels medisearch.io.
Losartan Decreased activation and effects of losartan rxlist.commedlineplus.govwebmd.comvital.ly Inhibition of CYP3A4, CYP2C9, and/or P-gp researchgate.netrupahealth.comtandfonline.com The liver activates losartan to its active form. This compound may decrease how quickly the body activates losartan, potentially reducing its efficacy rxlist.commedlineplus.govwebmd.comvital.ly. Studies in rats showed increased plasma concentration of losartan and decreased concentration of its active metabolite, EXP3174 tandfonline.com.
Midazolam Decreased breakdown, increased effects rxlist.commedlineplus.govwebmd.comvital.ly Inhibition of CYP3A4 nih.govresearchgate.netdarwin-nutrition.fr This compound can decrease the rate at which the body breaks down midazolam, potentially increasing its effects rxlist.commedlineplus.govwebmd.comvital.ly. Clinical studies have shown this compound inhibits CYP3A4 activity, reducing midazolam metabolism darwin-nutrition.fr.
Dextromethorphan Decreased breakdown, increased effects rxlist.commedlineplus.govwebmd.comvital.ly Inhibition of CYP2D6 mdpi.comnih.govdarwin-nutrition.fr This compound can decrease how quickly the body breaks down dextromethorphan, which may lead to increased effects rxlist.commedlineplus.govwebmd.comvital.ly. In vitro and preliminary clinical data support this compound's inhibition of CYP2D6 darwin-nutrition.fr.
Sulfonylureas Compromised metabolism of both this compound and sulfonylureas nih.govmskcc.org Competitive binding to common isozymes (CYP3A, CYP2C) nih.gov In vitro co-incubation studies with glyburide (B1671678) or gliclazide (B1671584) and this compound demonstrated that the metabolism of each drug was affected due to shared metabolic pathways nih.gov. The clinical relevance of this interaction is still being determined mskcc.org.

Toxicological Considerations and Safety Profiles

Acute Toxicity Studies (LD50 values)

Acute toxicity studies provide insights into the immediate lethal potential of a substance. The median lethal dose (LD50) for berberine varies significantly depending on the animal species, the purity of the compound (e.g., pure this compound, this compound sulfate (B86663), this compound hydrochloride), and the route of administration.

Key LD50 values reported for this compound include:

Compound FormSpeciesRoute of AdministrationLD50 ValueReference
Pure this compoundMiceIntraperitoneal (IP)23 mg/kg frontiersin.orgnih.gov
Pure this compoundMiceOral329 mg/kg frontiersin.orgnih.gov
This compound SulfateRatsIntraperitoneal (IP)205 mg/kg frontiersin.orgnih.gov
This compound SulfateRatsOral>1000 mg/kg nih.gov
This compound (from Coptis spp.)MiceOral714 mg/kg anses.fr
This compound HydrochlorideMiceIntravenous (IV)9.0386 mg/kg nih.gov
This compound HydrochlorideMiceIntraperitoneal (IP)57.6103 mg/kg nih.gov
This compound ChlorideRatsOral>15000 mg/kg spectrumchemical.com
This compound-loaded LiposomesRatsOral>5000 mg/kg researchgate.netvnu.edu.vn
This compound + 5-ASA (1:10)MiceOral278.7 mg/kg this compound + 2787 mg/kg 5-ASA fao.org

Oral administration of 100 mg/kg this compound sulfate to cats induced vomiting for 6 to 8 hours, followed by the death of all animals within 8 to 10 days nih.gov. In dogs, oral administration of 2.75 g of this compound (base or salt not specified) led to symptoms such as nausea, emesis, salivation, diarrhea, muscular tremor, and paralysis nih.gov.

Chronic Toxicity Observations

Chronic toxicity studies reveal the effects of prolonged exposure to this compound. In mosquito larvae of Aedes atropatpus, this compound exposure demonstrated chronic toxicity and significantly increased cumulative mortality frontiersin.orgnih.gov. In diabetic rats, administration of this compound at concentrations exceeding 50, 100, and 150 mg/kg for 16 weeks induced liver tissue damage, although healthy rats did not exhibit these symptoms frontiersin.orgnih.gov. Additionally, intraperitoneal treatment of ApoE-/- mice with 5 mg/kg/day of this compound for 15 weeks was found to evoke atherosclerosis frontiersin.orgnih.gov. Cats administered 50/100 mg/kg of this compound sulfate orally for 10 days developed hemorrhagic inflammatory problems in both the small and large intestines frontiersin.org. Conversely, a 90-day oral exposure study in Sprague-Dawley rats with this compound and its derivatives (coptisine, palmatine, epithis compound) at a dose of 156 mg/kg body weight showed no poisoning symptoms or significant effects on body weight, mortality, or blood and tissue parameters anses.fr. Long-term administration, particularly via intraperitoneal or intravenous injection, has been associated with various toxic effects, including neurotoxicity, immunotoxicity, phototoxicity, cardiotoxicity, and jaundice, all of which are dose- and time-dependent mdpi.comnih.gov.

Organ-Specific Toxicity

This compound has been observed to exert specific toxic effects on various organs and systems, with the severity often dependent on the concentration and duration of exposure.

Neurotoxicity: Low micromolar concentrations of this compound induce rapid mitochondria-dependent toxicity in primary neurons, characterized by mitochondrial swelling, increased oxidative stress, decreased mitochondrial membrane potential, and ATP depletion plos.orgresearchgate.netnih.gov. This neurotoxicity is considered a caspase-independent process, as it remains unaffected by pan-caspase inhibitor treatment plos.orgresearchgate.net. The inhibition of NMDA receptors by memantine (B1676192) and MK-801 has been shown to completely block this compound-induced neurotoxicity plos.orgnih.gov. Furthermore, subtoxic nanomolar concentrations of this compound are sufficient to sensitize neurons to glutamate (B1630785) excitotoxicity and rotenone (B1679576) injury plos.orgnih.gov. This compound can also be toxic to nerve cells by affecting the mitochondrial respiratory chain and N-methyl-D-aspartic acid receptors researchgate.net. Studies on PC12 cells exposed to 10 and 30 µM this compound showed increased cytotoxicity, leading to apoptotic cell death nih.gov. In both in vitro (10 and 30 µM for up to 48 hours) and in vivo (5 and 30 mg/kg, intraperitoneal for 21 days) settings, this compound demonstrated inhibition of dopamine (B1211576) biosynthesis, accompanied by reduced levels of norepinephrine (B1679862) (NE) and dopamine (DA) nih.gov.

Immunotoxicity: Immunotoxic effects of this compound have been reported in mice. Administration of 10 mg/kg this compound reduced the number of leukocytes, neutrophils, and lymphocytes, and decreased spleen weight frontiersin.orgnih.govresearchgate.net. It also led to a significant decrease in the generation and differentiation of B- and T-cells, as well as splenic CD19+ B-cells, CD4+, and CD8+ T-cells frontiersin.orgresearchgate.net. While 5 mg/kg of this compound influenced the proliferation of lymphocytes and delayed-type hypersensitivity response, 10 mg/kg suppressed both cellular and humoral immune functions frontiersin.orgresearchgate.net. A study on a combination of this compound and 5-aminosalicylic acid in mice revealed spleen toxicity, characterized by increased spleen weight, enlargement, and white pulp hyperplasia, which was attributed to this compound's inhibition of lymphocyte cell viability and proliferation fao.org.

Cardiotoxicity: Long-term administration, particularly through intraperitoneal or intravenous injection, has been shown to induce cardiotoxicity in a dose- and time-dependent manner mdpi.comnih.gov. This compound, when combined with statins, can increase cardiotoxicity by inhibiting CYP3A4 and hERG potassium channels frontiersin.org. However, research also indicates that this compound exhibits protective effects against doxorubicin-induced cardiotoxicity, which is associated with oxidative stress and cardiomyocyte apoptosis. These protective effects are attributed to this compound's ability to reduce oxidative damage and loss of mitochondrial integrity, regulate autophagy and apoptosis, increase antioxidant enzyme activities (such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase), decrease malondialdehyde levels, and ameliorate calcium ion and iron overload herbmedpharmacol.comherbmedpharmacol.comscienceopen.comtandfonline.com.

Hepatotoxicity: Sub-chronic toxicity studies have reported damage to the lung and liver, evidenced by a significant increase in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels frontiersin.orgnih.gov. In diabetic rats, 16 weeks of this compound administration at concentrations greater than 50, 100, and 150 mg/kg induced liver tissue damage, though these effects were not observed in healthy rats frontiersin.orgnih.gov. Following oral administration of 200 mg/kg body weight in rats, this compound was primarily distributed in the liver and kidneys, with liver concentrations being 10 to 30 times higher than those in plasma after four hours anses.fr.

Mechanisms of this compound-Induced Toxicity

The toxicological effects of this compound are underpinned by several molecular mechanisms, including its interaction with DNA, inhibition of various signaling pathways, and profound effects on mitochondrial function and oxidative stress.

This compound exhibits potent nucleic-acid-binding activity, which is a significant factor in its ability to inhibit cell differentiation and induce cell cycle arrest and DNA damage mdpi.com. It directly interacts with DNA, leading to double-strand breaks mdpi.com. This compound also alters the spatial conformation of DNA, thereby suppressing gene transcription by inhibiting the association between TATA binding protein (TBP) and the TATA box in gene promoters mdpi.com. Furthermore, this compound and its derivatives can form DNA triplexes or G-quadruplexes, blocking cellular processes such as telomere elongation and DNA replication through the stabilization of the topoisomerase-mediated-DNA "cleavable complex" mdpi.com. Research indicates that this compound can embed DNA from its c5-c6-n+−C8 side frontiersin.org. It is capable of binding to double-stranded DNA and causing photooxidative DNA damage by generating reactive oxygen species (ROS) frontiersin.org. These interactions can alter DNA structure and conformation, contributing to its antibacterial properties and induction of cell apoptosis frontiersin.org. This compound induces DNA double-strand breaks, as evidenced by an increase in cellular levels of γ-H2A.X researchgate.net. Its DNA-damaging effect is linked to its interaction with topoisomerase, specifically by stabilizing topoisomerase II-DNA cleavable complexes researchgate.net. High dosages of this compound have been shown to induce cytotoxicity in L929 murine fibroblast cells, a process related to cell cycle arrest and DNA damage nih.gov.

This compound's toxic mechanisms are partly attributed to its capacity to inhibit various intracellular signaling pathways mdpi.com. It can induce DNA fragmentation and apoptosis in cancer cells through both extrinsic and intrinsic pathways, as well as through autophagy and necrosis researchgate.net. The cytotoxic effects of this compound are mediated by its ability to induce oxidative stress and cell cycle arrest, and to inhibit cell migration, invasion, and matrix metalloproteinases by modulating Wnt and β-catenin signaling researchgate.net. In gastric cancer cells, this compound suppresses proliferation, invasion, and migration by inhibiting the AMPK/HNF4α/WNT5A signaling pathway amegroups.org. It also restricts the growth of human gastric cancer cells by inactivating the p38/JNK pathway, inducing mitochondria-mediated apoptosis, activating caspases, and inhibiting NF-κB amegroups.org. This compound induces autophagy by inhibiting the MAPK and Akt/mTOR/p70S6K pathways, thereby suppressing the growth of human gastric cancer cells amegroups.org. In non-small-cell lung cancer (NSCLC) cells, this compound simultaneously targets multiple signaling pathways, including AP-2/hTERT, NF-κB/COX-2, HIF-1α/VEGF, PI3K/AKT, and Raf/MEK/ERK, to inhibit cell growth plos.org. It suppresses the nuclear translocation of p50/p65 NF-κB proteins and their binding to the COX-2 promoter, leading to COX-2 inhibition plos.org. Additionally, this compound downregulates HIF-1α and VEGF expression and inhibits Akt and ERK phosphorylation plos.org. In hepatocellular carcinoma (HCC) cells, this compound activates mitochondrial apoptosis by increasing Bax expression, inducing mitochondrial permeability transition pore formation, releasing cytochrome C into the cytosol, and subsequently activating caspase 3- and 9-signaling pathways frontiersin.org. The BCL-2/BAX signaling pathway is also implicated as a common pathway underlying the anti-tumor effects of this compound archivesofmedicalscience.com.

This compound exerts significant effects on mitochondrial function, contributing to its toxicological profile. Low micromolar concentrations of this compound induce rapid mitochondria-dependent toxicity in primary neurons, characterized by mitochondrial swelling, increased oxidative stress, decreased mitochondrial membrane potential, and depletion of ATP content plos.orgresearchgate.netnih.gov. This compound can accumulate within mitochondria, leading to mitochondrial depolarization and fragmentation, induction of the mitochondrial permeability transition pore (PTP), increased oxidative stress, decreased cellular ATP content, and cell cycle arrest plos.org. Both this compound and its derivative dihydrothis compound (B31643) have been shown to specifically target mitochondrial complex I plos.org. This compound treatment reduces the rate of resazurin (B115843) reduction and does not exhibit an additive effect when combined with maximal complex I inhibition by rotenone, suggesting its influence on mitochondrial metabolism plos.org. Mitochondrial membrane depolarization and swelling are observed to precede an increase in oxidative stress and loss of cell viability in neurons exposed to this compound plos.org. This compound increases oxidative stress in isolated liver mitochondria and melanoma cells, a phenomenon attributed to its interaction at a site downstream of the rotenone binding site oup.com. The inhibition of oxygen consumption by this compound is more pronounced when respiratory substrates for complex I are utilized; however, succinate-sustained respiration is also inhibited, indicating a broader range of targets within the respiratory chain oup.com. This compound's selective accumulation by mitochondria leads to mitochondrial fragmentation, depolarization, oxidative stress, and decreased ATP levels oup.comuc.pt. It also inhibits mitochondrial respiration and reduces calcium loading capacity through the induction of mitochondrial permeability transition (MPT) oup.com. Electron microscopy of this compound-treated cells reveals a reduction in mitochondria-like structures and a decrease in mitochondrial DNA copy number oup.comuc.pt. Furthermore, this compound induces mitochondrial dysfunction and oxidative stress researchgate.net, and can increase intracellular levels of reactive oxygen species (ROS) and malondialdehyde (MDA) nih.govamegroups.org. It activates mitochondrial apoptosis in HCC cells by increasing Bax expression, inducing PTP formation, releasing cytochrome C into the cytosol, and subsequently activating caspase 3- and 9-signaling pathways frontiersin.org. This compound triggers cytochrome-c release from the mitochondrial inter-membrane space into the cytosol, promotes the cleavage of caspase and PARP, and influences the expression of BAX and Bcl-2, thereby activating the apoptotic pathway plos.org.

NMDA Receptor-Dependent Toxicity

This compound has been shown to induce neurotoxicity through mechanisms involving N-methyl-D-aspartate (NMDA) receptors and mitochondrial dysfunction. Studies in primary neurons indicate that low micromolar concentrations of this compound can rapidly cause mitochondria-dependent toxicity. This toxic effect is characterized by several cellular alterations, including mitochondrial swelling, an increase in oxidative stress, a decrease in mitochondrial membrane potential, and a depletion of adenosine (B11128) triphosphate (ATP) content nih.govplos.org.

Factors Influencing Toxicity

The toxicological profile of this compound is not absolute but rather influenced by several key factors, including the route of administration, the administered dose, the duration of exposure, and the resulting blood concentration.

The route of administration plays a critical role in determining the extent of this compound's toxicity. Evidence suggests that the acute toxicity of this compound is directly related to the method of administration jintegrativederm.org. Studies in mice have indicated that the risk of toxicity is considerably lower with oral administration compared to intraperitoneal (IP) or intravenous (IV) injections researchgate.net. For instance, median lethal doses (LD50) have been identified for intravenous (9.0386 mg/kg) and intraperitoneal (57.6103 mg/kg) injections in mice. However, an LD50 was not found for intragastric (oral) administration, suggesting a potential limit to oral absorption that prevents the attainment of lethal concentrations via this route nih.gov.

Table 1: Acute Toxicity (LD50) of this compound in Mice by Route of Administration
Route of AdministrationLD50 (mg/kg)Reference
Intravenous (i.v.)9.0386 nih.gov
Intraperitoneal (i.p.)57.6103 nih.gov
Intragastric (i.g.) / OralNot found nih.gov

Both dose and duration of exposure are significant determinants of this compound's toxic effects. Toxicity is generally observed to be dose- and time-dependent researchgate.netnih.govmdpi.com. For example, in studies involving cerebellar granule neurons and hippocampal neurons, this compound concentrations exceeding 1 mM were found to disrupt neural integrity and increase nuclear condensation nih.gov. At a concentration of 10 mM, this compound demonstrated its highest toxic potential, leading to increased oxidative stress and reduced neuronal viability within two hours of treatment nih.gov. Cytotoxic effects on normal cells also exhibit a dependence on both concentration and time researchgate.netnih.gov.

The blood concentration of this compound is another crucial factor. While the administered dose and route can vary widely, an interesting observation in mice studies is that the blood concentration of this compound at the point of death remained consistent, typically around 0.5-0.7 mg/L frontiersin.orgnih.gov. This suggests that achieving a certain blood concentration threshold is critical for acute toxicity, irrespective of the initial dose or route of administration. However, the route of administration significantly influences the ability to reach such blood concentrations due to differences in bioavailability and absorption limits nih.gov.

Structure Activity Relationships Sar of Berberine and Its Derivatives

Modifications and their Impact on Biological Activity

Systematic structural modification of the berberine skeleton has proven to be an effective strategy to alter its biological activities and improve efficacy nih.govscielo.brnih.gov. Researchers have primarily targeted the C-8, C-9, and C-13 positions for modification nih.govscielo.brnih.gov. These modifications can lead to a wide range of altered or enhanced pharmacological effects, including improved anticancer, antidiabetic, antimicrobial, anti-inflammatory, and hepatoprotective activities nih.govscielo.brarabjchem.orgnih.govmdpi.comrsc.org.

For instance, berberrubine (B190655), a main active metabolite of this compound, demonstrates improved bioavailability and retains many of the parent compound's beneficial effects, such as regulating glucose and lipid metabolism, promoting uric acid excretion, alleviating ulcerative colitis, and exhibiting antitumor, antithrombotic, and antiepileptic properties arabjchem.org. Dihydrothis compound (B31643), another derivative, exhibits superior bioavailability and has been shown to inhibit mitochondrial respiratory complex I, activate AMP-activated protein kinase, and improve insulin (B600854) action scielo.br.

Modifications at the C-9 position, specifically the synthesis of 9-N-n-alkyl derivatives, have revealed a correlation between alkyl chain length and hypoglycemic activity mdpi.com. Shorter alkyl substitutes (e.g., C5, C7) at concentrations of 2.5 to 10 µM stimulated glucose consumption by HepG2 cells more prominently than longer substitutes (C10, C12), with all tested derivatives showing a better effect than this compound itself mdpi.com. Conversely, increasing the length of the alkyl fragment in these 9-N-derivatives led to a decrease in the severity of hypoglycemic action but an increase in their safety mdpi.com. Similarly, 9-O-benzoic acid this compound derivatives have been synthesized to enhance antioxidant activity, with modifications at the para-position with halogen elements leading to significantly higher antioxidant activities, particularly compound 8p rsc.org.

The following table summarizes the impact of various modifications on this compound's biological activities:

Derivative Type / Modification SiteKey ModificationImpact on Biological ActivityReference
BerberrubineMetaboliteImproved bioavailability; regulates glucose/lipid metabolism; antitumor, antithrombotic, antiepileptic properties arabjchem.org
Dihydrothis compoundReductionImproved bioavailability; inhibits mitochondrial respiratory complex I; activates AMPK; improves insulin action scielo.br
9-N-n-alkyl derivativesC-9 alkylationShorter chains (C5, C7) show better hypoglycemic activity; longer chains (C10, C12) show increased safety mdpi.com
9-O-benzoic acid derivativesC-9 O-substitution with benzoic acidEnhanced antioxidant activity, especially with para-halogen substitution rsc.org
12-aryl this compound analoguesC-12 arylationPotent HIF-1 inhibitory activity, especially with biphenyl (B1667301) substituent rsc.org

Rational Design of this compound Analogs

Substitution at Specific Positions (e.g., C-8, C-12, C-13)

Specific positions on the this compound core structure are frequently targeted for modification due to their significant influence on biological activity:

C-8 Position: The polar C=N+ bond within the this compound nucleus is susceptible to nucleophilic attack, facilitating the formation of derivatives with substituents at the C-8 position scielo.br.

C-9 Position: Structural modifications at C-9, particularly 9-O-substitution, have been shown to significantly influence the DNA binding affinities of this compound derivatives nih.gov. These modifications are also crucial for improving the lipophilicity and bioavailability of the compounds nih.gov. For instance, 9-N-n-alkyl derivatives exhibit varying hypoglycemic activities depending on the length of the alkyl chain, with shorter chains showing a more pronounced effect on glucose consumption mdpi.com. Similarly, 9-O-benzoic acid derivatives have been synthesized to enhance antioxidant activity, with halogen elements at the para-position of the benzoic acid ring leading to increased activity rsc.org.

C-12 Position: The introduction of aryl substituents at the C-12 position has been explored for its impact on hypoxia-inducible factor-1 (HIF-1) inhibitory activity rsc.org. Research indicates that a phenyl substituent at C-12 contributes positively to HIF-1 transcriptional activity inhibition, outperforming heteroaromatic rings such as pyridyl, thienyl, and furyl substituents rsc.org. Hydrophobic moieties on the phenyl groups are particularly beneficial for increasing the HIF-1 suppressing effect rsc.org. Notably, 12-biphenyl this compound (compound 3e) demonstrated the most potent HIF-1 suppressing activity among tested analogs, showing a 5.4-fold enhancement in potency over this compound rsc.org.

C-13 Position: Functionalization at C-13, often achieved through enamine-7,8-acetonyl intermediates, is another method employed to obtain a series of this compound derivatives with promising therapeutic effects scielo.brscielo.br. A modification at the 13th position with a pyridine-containing side group has been shown to improve binding towards telomeric G-quadruplexes and establish a degree of selectivity in interaction with different sequences researchgate.net.

Influence of Aromaticity and Flexibility on Binding Affinity

The unique aromatic planar surface formed by the four rings of this compound and its derivatives plays a vital role in their DNA binding effects nih.gov. The aromaticity of R groups in this compound analogs significantly impacts their binding strength with G-quadruplex (G4) DNA through π-π interactions researchgate.netresearchgate.netemerginginvestigators.orgemerginginvestigators.org. Large aromatic rings incorporated into this compound molecules can act as highly stabilizing ligands, generating greater binding affinity with G4 DNA through π interactions with guanine (B1146940) endplates and K+ ions researchgate.netresearchgate.netemerginginvestigators.org.

Computational Approaches in SAR Studies (e.g., molecular docking, high-throughput virtual screening)

Computational approaches have become indispensable tools in the SAR studies of this compound and its derivatives, enabling the prediction and understanding of their interactions with biological targets. Molecular docking is widely utilized to explore feasible interaction models and predict the binding affinities of this compound derivatives researchgate.netresearchgate.netemerginginvestigators.orgemerginginvestigators.orgfrontiersin.org. This method allows researchers to simulate how a ligand (this compound derivative) fits into the binding site of a target molecule (e.g., DNA, enzymes), providing insights into the molecular forces involved in the interaction researchgate.netresearchgate.netemerginginvestigators.orgemerginginvestigators.orgfrontiersin.org.

For instance, molecular docking studies have been employed to predict the free energy release of this compound analogs' interactions with G-quadruplex complexes, aiding in the understanding of binding strength researchgate.netresearchgate.netemerginginvestigators.orgemerginginvestigators.org. Such studies have confirmed that this compound analogs with aromatic R groups and high degrees of aromaticity and flexibility exhibit a significant positive impact on binding strength with G4 complexes through π-π interactions researchgate.netresearchgate.netemerginginvestigators.orgemerginginvestigators.org. Docking studies have also been used to confirm the interaction of synthesized this compound compounds with DNA gyrase, a target for antimicrobial treatment scielo.br.

The development of in silico libraries containing a large number of this compound analogs (e.g., over 800 ligands) facilitates high-throughput virtual screening, allowing for the rapid evaluation of potential candidates and the identification of promising compounds for further experimental investigation researchgate.netresearchgate.netemerginginvestigators.orgemerginginvestigators.org. These computational methods significantly accelerate the drug discovery process by narrowing down the vast chemical space to a more manageable set of compounds with desired SAR profiles.

Biosynthesis and Production of Berberine

Natural Biosynthetic Pathways

The natural biosynthetic pathway of berberine initiates with L-tyrosine as its primary precursor frontiersin.orgpnas.orgnih.govmdpi.com. This pathway involves a series of enzymatic reactions that transform L-tyrosine into various derivatives frontiersin.org.

The biosynthesis of this compound begins with the condensation of two L-tyrosine-derived molecules: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde nih.govfrontiersin.orgnih.govmdpi.commdpi.com. This critical step is catalyzed by (S)-norcoclaurine synthase (NCS), which forms (S)-norcoclaurine nih.govfrontiersin.orgfrontiersin.orgmdpi.com. (S)-norcoclaurine serves as an immediate precursor to all BIAs nih.govmdpi.com.

Subsequently, (S)-norcoclaurine undergoes a series of enzyme-mediated reactions, including oxidation, reduction, methylation, acetylation, and decarboxylation, leading to structural changes in the molecules mdpi.com. Key enzymes involved in the conversion of (S)-norcoclaurine to (S)-reticuline include (S)-norcoclaurine 6-O-methyltransferase (6OMT), (S)-coclaurine N-methyltransferase (CNMT), (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B2), and (S)-3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT) frontiersin.orgfrontiersin.orgnih.gov.

(S)-Reticuline is a pivotal intermediate and a crucial branch-point in the BIA biosynthetic network frontiersin.orgd-nb.info. The this compound bridge enzyme (BBE), a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase, plays a central role by catalyzing the N-methyl cyclization of (S)-reticuline to form the "C" ring, resulting in the production of (S)-scoulerine nih.govfrontiersin.orgfrontiersin.orgd-nb.info. (S)-scoulerine forms the fundamental framework of tetrahydroprotothis compound alkaloids frontiersin.org.

Following the formation of (S)-scoulerine, further modifications occur. (S)-scoulerine is methylated by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine nih.govnih.govoup.com. This intermediate is then subjected to methylenedioxy bridge formation catalyzed by canadine (B1168894) synthase (CAS/CYP719A1/CYP719A21) nih.govfrontiersin.orgnih.govoup.com. Finally, this compound is produced from (S)-canadine through an oxidation reaction catalyzed by (S)-tetrahydroprotothis compound oxidase (STOX/THBO) nih.govfrontiersin.orgfrontiersin.orgnih.govoup.com.

The elucidated pathway in Coptis species involves approximately 13 different enzymatic reactions from L-tyrosine to this compound pnas.org.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound is under genetic and molecular regulation, involving specific transcription factors (TFs). In Coptis japonica cells, two key transcriptional activators have been identified: CjWRKY1 (a plant-specific WRKY-type TF) and CjbHLH1 (a basic helix-loop-helix TF) frontiersin.orgnih.govresearchgate.netnih.govkyoto-u.ac.jp. These regulatory proteins comprehensively regulate this compound biosynthesis by binding to different cis-elements in the promoters of biosynthetic genes, thereby enhancing their expression frontiersin.orgnih.govresearchgate.netnih.gov. Overexpression of CjWRKY1 in C. japonica protoplasts has been shown to upregulate the expression of this compound biosynthetic genes, indicating its role as a positive regulator researchgate.net. CjbHLH1 also activates transcription from promoters of genes like 4′OMT and CYP719A1, independently of CjWRKY1 nih.govnih.gov.

Biotechnological Production Methods

Biotechnological approaches offer alternative methods for this compound production, particularly in response to the increasing market demand and low natural abundance in plants d-nb.info.

Tissue Culture: Plant cell and tissue culture techniques have been explored for this compound production. Coptis japonica cell cultures have been extensively used to investigate this compound biosynthesis at the enzyme level, and almost all biosynthetic enzyme genes have been characterized from these cultures frontiersin.orgnih.gov.

Biological Fermentation: Microbial manufacturing, such as using Saccharomyces cerevisiae (yeast) or Escherichia coli, has emerged as a promising approach for the de novo biosynthesis of this compound frontiersin.orgresearchgate.net. Breakthroughs in heterobiosynthesis of BIAs using E. coli have laid a solid foundation for this method frontiersin.org. Strategies like endoplasmic reticulum compartmentalization have been developed to enhance the activity of vacuolar proteins like the this compound bridge enzyme (BBE), leading to a significant increase in the production of key intermediates like (S)-scoulerine frontiersin.orgresearchgate.net.

Chemical Synthesis Approaches

While natural biosynthesis is the primary source, chemical synthesis approaches for this compound have also been investigated. These methods typically involve complex multi-step reactions to construct the intricate quaternary ammonium (B1175870) salt structure of this compound. The goal of chemical synthesis is often to provide a controlled and potentially scalable production route, especially for compounds with low natural yields.

Advanced Delivery Systems and Nanotechnology for Berberine

Challenges in Berberine Delivery (e.g., poor oral bioavailability, low absorption rate)

The clinical utility of this compound is significantly limited by its poor oral bioavailability. researchgate.netijpsjournal.comnih.gov This challenge primarily stems from several pharmacokinetic factors: low aqueous solubility, poor intestinal absorption, extensive first-pass metabolism (occurring in both the gut and/or liver), and efflux mediated by P-glycoprotein (P-gp). researchgate.netnih.govdergipark.org.trnih.gov Studies indicate that only a small fraction, approximately 0.5%, of ingested this compound is absorbed in the small intestine, with this percentage further decreasing to about 0.35% upon entering systemic circulation. frontiersin.org this compound is classified as a Class III drug according to the Biopharmaceutical Classification System (BCS), which denotes its poor membrane permeability. nih.gov Consequently, achieving adequate plasma levels and preventing rapid elimination and clearance from the body pose significant hurdles. researchgate.netdergipark.org.tr Despite these low plasma concentrations, it is noteworthy that this compound and its active metabolites can accumulate in higher concentrations in various tissues compared to blood after oral administration. frontiersin.org

Nanotechnology-Based Formulations

Nanotechnology presents a promising strategy to circumvent the pharmacokinetic limitations of this compound, including its poor aqueous solubility, low oral bioavailability, and rapid systemic elimination. ijpsjournal.comnih.govfrontiersin.orgjapsonline.comjapsonline.comresearchgate.net Nano-based formulations facilitate more rapid absorption in the gut due to their nanoscale dimensions. frontiersin.org These advanced systems are designed to enhance this compound's solubility, prolong its circulation time in the body, improve cellular uptake, enable sustained drug release, and facilitate targeted delivery to specific tissues, such as tumor sites. ijpsjournal.comnih.govresearchgate.net Furthermore, nanocarriers can augment drug stability by offering protection against the low pH environment and metabolic degradation in the gastrointestinal tract. frontiersin.org A wide array of nanoencapsulation approaches has been investigated, encompassing polymeric nanoparticles, various lipid-based nanocarriers, silver nanoparticles, niosomes, and specialized targeted delivery systems. ijpsjournal.comnih.govnih.govjapsonline.com

Lipid-based nanocarriers are recognized as highly effective drug delivery systems for poorly soluble compounds like this compound. They offer advantages such as increased solubility and bioavailability, enhanced stability, and controlled release. ijpsjournal.comjapsonline.commdpi.comresearchgate.net These systems are generally characterized by their high biocompatibility, biodegradability, and low toxicity. mdpi.comresearchgate.netmdpi.com Key examples include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), micelles, liposomes, and transferosomes. japsonline.commdpi.comresearchgate.nettrdizin.gov.tr SLNs and NLCs provide benefits such as good stability, biocompatibility, biodegradability, and scalability for production. mdpi.comdovepress.com NLCs, representing a more advanced generation of lipid nanoparticles, address some limitations of SLNs by incorporating both solid and liquid lipids, which results in a more disordered matrix, leading to higher drug entrapment efficiency and reduced drug leakage during storage. dovepress.comnih.gov this compound-loaded NLCs have been successfully prepared, demonstrating spherical morphology, improved dissolution characteristics, and enhanced therapeutic effects, such as in the treatment of ulcerative colitis. mdpi.comdovepress.com Liposomes encapsulating this compound have shown improved growth inhibition effects on cancer cell lines, such as HepG2 cells, compared to free this compound. dovepress.com Transferosomes are a type of non-invasive, phospholipid-containing nanocarrier that can significantly enhance the delivery of drug molecules into the skin. mdpi.com

Silver nanoparticles (AgNPs) serve as effective carriers for this compound, facilitating its delivery to target sites. This application leverages the unique thermal, optical, and electrical conduction properties of silver. nih.govjapsonline.comjapsonline.comacs.org this compound-loaded silver nanoparticles have demonstrated significant anticancer activity, including the reduction of tumor volume and weight in xenografted mice models. frontiersin.orgnih.gov These formulations can induce cytotoxic effects and apoptosis in breast cancer cells by modulating signaling pathways and generating reactive oxygen species (ROS). frontiersin.orgnih.gov A notable development includes folic acid-polyethylene glycol (FA-PEG) conjugated this compound-loaded AgNPs (FA-PEG@BBR-AgNPs), designed for targeted delivery to cancerous sites. In this system, PEG helps overcome drug toxic effects, while folic acid facilitates receptor-mediated endocytosis. frontiersin.orgnih.govacs.org Green-synthesized this compound-loaded silver nanoparticles have also shown potent in vitro cytotoxic and antimigratory effects against human hepatocellular carcinoma cells (HepG2). nih.gov

Targeted drug delivery represents a significant advantage offered by nanotechnology, allowing for an increased concentration of the therapeutic agent at the desired site of action, thereby enhancing efficacy and potentially reducing systemic adverse reactions. ijpsjournal.comnih.govresearchgate.netdovepress.com this compound's ability to selectively accumulate within tumor cell mitochondria makes mitochondria-homing drug delivery a particularly promising strategy, especially for cancer therapy. frontiersin.orgdovepress.comnih.govresearchgate.netnih.govjst.go.jp Specialized mitochondria-targeting lipid nanoparticles, such as "MITO-Porter," have been engineered to efficiently deliver this compound directly into mitochondria. nih.govresearchgate.netjst.go.jp Studies have shown that treatment with MITO-Porter encapsulating this compound leads to increased accumulation of this compound in mitochondria and a corresponding enhancement of its pharmacological actions, including increased ATP production and elevated expression of mitochondrial ubiquitin ligase (MITOL) in neuroblastoma cells. nih.govresearchgate.net this compound-enabled formulations can impart excellent mitochondrial targeting properties and exhibit time-dependent cellular uptake. dovepress.com Functionalized nanoparticles, such as PLGA nanoparticles coated with chitosan (B1678972) and folic acid, have demonstrated effective internalization by glioblastoma cells with enhanced localization within the mitochondria. nih.gov Moreover, self-assembled drug-drug conjugates, like paclitaxel-ss-berberine nanoparticles (PTX-ss-BBR NPs), have been developed to facilitate simultaneous drug release and mitochondria-targeting delivery, resulting in enhanced cytotoxicity against cancer cells. nih.gov

Omics Approaches in Berberine Research

Genomics and Transcriptomics Studies

Genomics and transcriptomics studies investigate the effects of berberine on an organism's entire genetic material and its complete set of RNA transcripts, respectively. These studies reveal how this compound influences gene expression patterns and identifies the regulatory pathways involved.

Gene Expression Profiling in Response to this compound

This compound has been shown to induce significant changes in gene expression across various cell types and organisms. For instance, in zebrafish hepatocytes, this compound treatment altered the expression of genes primarily involved in the TGF-beta signaling pathway, sphingolipid metabolism, selenocompound metabolism, primary bile acid biosynthesis, PPAR signaling pathway, FoxO signaling pathway, focal adhesion, arginine and proline metabolism, arachidonic acid metabolism, and the AGE-RAGE signaling pathway. mdpi.com In a study on lipopolysaccharide (LPS)-induced IEC-18 rat intestinal epithelial cells, this compound treatment led to differential expression of genes enriched in biological processes such as cellular processes, biological regulation, and metabolic processes. spandidos-publications.com

In the context of antimicrobial activity against Escherichia coli, this compound triggered DNA replication/repair and transcription, indicating its impact on nucleic acids. researchgate.net Furthermore, in Charybdis japonica gill tissue infected with Aeromonas hydrophila, this compound hydrochloride treatment resulted in 5,409 differentially expressed genes. frontiersin.org These genes were implicated in metabolism, cellular processes, signal transduction, and immune function. frontiersin.org Specific examples include the activation of genes related to glutathione (B108866) metabolism, oxidative phosphorylation, fatty acid degradation, retinol (B82714) metabolism, pyruvate (B1213749) metabolism, and the hypoxia-inducible factor 1 (HIF-1) signaling pathway. frontiersin.org In breast cancer cells, RNA sequencing revealed that this compound inhibited proliferation and metastasis, with gene expression profiling indicating that the HIF-1α and AMPK signaling pathways were key pathways regulated by this compound. nih.gov

A study investigating this compound's effect on chronic atrophic gastritis (CAG) in rats identified 234 differentially expressed genes in gastric tissue. frontiersin.org These genes were mainly involved in biological processes such as cell adhesion, angiogenesis, apoptosis, cell migration, and lipid metabolism, often through the regulation of the MAPK signaling pathway. frontiersin.org

Table 1: Examples of Differentially Expressed Genes and Associated Pathways in Response to this compound

Gene/Gene ProductAssociated Pathway/ProcessOrganism/Cell TypeReference
Camk1dbERK signaling pathway, m6A RNA methylationZebrafish-Hepatocytes mdpi.com
NfkbiaNF-κB transcription factor activity, Toll-like receptor 4 signaling pathwayIEC-18 cells spandidos-publications.com
RRM2HIF-1α and AMPK signaling pathways, breast cancer cell migration/invasionBreast Cancer Cells nih.gov
OccludinIntestinal barrier integrityPiglets frontiersin.org
Claudin-5Intestinal barrier integrityPiglets frontiersin.org
TFF3Intestinal barrier integrityPiglets frontiersin.org
IL-10Anti-inflammatory responsePiglets frontiersin.org
IL-1βInflammatory responsePiglets frontiersin.org
IL-8Inflammatory responsePiglets frontiersin.org
SLC25A20D-glutamine and D-glutamate metabolismRat gastric tissue frontiersin.org
PNLIPRP1Lipid metabolismRat gastric tissue frontiersin.org
PLA2G4CLipid metabolismRat gastric tissue frontiersin.org
GSRLipid metabolismRat gastric tissue frontiersin.org
GFPT2Lipid metabolismRat gastric tissue frontiersin.org
GCLMLipid metabolismRat gastric tissue frontiersin.org
CTPS1Lipid metabolismRat gastric tissue frontiersin.org
ACSL1Lipid metabolismRat gastric tissue frontiersin.org
G6paseGluconeogenesisMouse liver researchgate.net
PepckGluconeogenesisMouse liver researchgate.net
CDK1, CCNB1, CTNNB1, CDK2, TOP2A, MCM2, RUNX2, MYC, PLK1, AURKAPancreatic ductal adenocarcinoma progressionPDAC cells researchgate.net
CYP7A1, CYP27A1Bile acid biosynthesisLiver researchgate.netnih.govnih.gov

Identification of Gene Regulation Pathways

Transcriptomic analyses frequently identify key gene regulation pathways modulated by this compound. In zebrafish hepatocytes, this compound regulated the expression of the Camk1db gene by altering its m6A RNA methylation, which subsequently affected the synthesis of calmodulin-dependent protein kinase and activated the ERK signaling pathway. mdpi.com This activation led to changes in downstream physiological indicators, including reactive oxygen species (ROS) production, cell proliferation, apoptosis, and autophagy. mdpi.com

In LPS-induced IEC-18 cells, this compound was found to modulate pathways such as steroid biosynthesis, DNA replication, TNF signaling pathway, and cytokine-cytokine receptor interaction. spandidos-publications.com It also influenced genes associated with the regulation of NF-κB transcription factor activity (e.g., Nfkbia) and Toll-like receptor 4 signaling. spandidos-publications.com In E. coli, this compound's antimicrobial activity was linked to the triggering of DNA replication/repair and transcription, suggesting that nucleic acids are among its targets. researchgate.net

Multi-omics studies in pancreatic ductal adenocarcinoma (PDAC) revealed that this compound potentially targets genes like CDK1, CCNB1, CTNNB1, CDK2, TOP2A, MCM2, RUNX2, MYC, PLK1, and AURKA, exerting therapeutic effects primarily through macrophage polarization-related immunological responses. researchgate.net In Charybdis japonica, this compound activated pathways related to glutathione metabolism, oxidative phosphorylation, fatty acid degradation, retinol metabolism, pyruvate metabolism, and the HIF-1 signaling pathway, contributing to immune responses against bacterial infection. frontiersin.org

Proteomics Investigations

Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions. This "omics" approach provides insights into the functional consequences of gene expression changes induced by this compound.

Protein Expression Changes and Post-translational Modifications

Proteomics investigations have shown that this compound can induce significant changes in protein expression and post-translational modifications (PTMs). In Escherichia coli, a combined transcriptomics and proteomics study indicated a general decline in metabolism-related proteins in the presence of this compound. researchgate.net This suggests a broad impact on cellular metabolic machinery.

A notable finding in colorectal cancer research is that this compound directly binds to Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis. nih.gov this compound was found to down-regulate PKM2 protein expression. nih.gov Furthermore, this compound increased the ubiquitination of PKM2, leading to its degradation. nih.gov Ubiquitination is a crucial post-translational modification that tags proteins for degradation, highlighting a specific mechanism by which this compound can regulate protein stability and cellular processes. nih.govthermofisher.com

Table 2: Examples of Protein Changes and Post-translational Modifications in Response to this compound

ProteinChange in Expression/ModificationContextReference
PKM2Down-regulation of expression, Increased ubiquitination and degradationColorectal cancer cells nih.gov
General metabolism-related proteinsGeneral decline in expressionEscherichia coli researchgate.net

Metabolomics Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. This approach provides a snapshot of the metabolic state and can reveal the ultimate phenotypic outcome of genomic, transcriptomic, and proteomic changes induced by this compound.

Alterations in Metabolic Pathways

This compound profoundly alters various metabolic pathways, including those related to bile acids, carbohydrates, and amino acids.

Bile Acid Metabolism: this compound significantly modulates bile acid metabolism. Studies in hyperlipidemic hamsters showed that this compound dramatically increased serum cholic acid levels and generally elevated total bile acids in the gallbladder and gut content. researchgate.net This suggests that this compound enhances the metabolism of cholesterol in the liver, potentially involving enzymes like CYP7A1 and CYP27A1, which are critical for cholesterol conversion to bile acids. researchgate.netnih.govnih.gov this compound has been shown to increase the expression of CYP7A1 and CYP27A1 at both mRNA and protein levels. nih.gov In weaned piglets challenged with Escherichia coli (ETEC), this compound supplementation enriched metabolic pathways related to primary bile acid biosynthesis, tricarboxylic acid cycle, and taurine (B1682933) metabolism in the liver. frontiersin.org Specifically, it increased hepatic concentrations of taurocholic acid (TCA) and taurochenodeoxycholic acid (TDCA) while decreasing cholic acid (CA) concentrations. frontiersin.org this compound also promotes the decomposition of bound bile acids and strengthens their excretion through the intestine, partly by modulating gut microbiota. nih.govnih.gov

Carbohydrate Metabolism: this compound has a significant impact on carbohydrate metabolism. In high-fat diet-induced obese mice, this compound and its metabolite berberrubine (B190655) (M1) markedly modulated the hepatic expression of genes involved in gluconeogenesis, such as glucose-6-phosphatase (G6pase) and phosphoenolpyruvate (B93156) carboxykinase (Pepck), leading to decreased serum glucose levels. researchgate.net The hepatic non-targeted metabolome results in piglets showed that this compound supplementation enriched the tricarboxylic acid cycle. frontiersin.org

Amino Acid Metabolism: Alterations in amino acid metabolism are also observed with this compound treatment. In hyperlipidemic hamsters, this compound restored elevated levels of certain amino acids towards normal. researchgate.net In zebrafish hepatocytes, differentially expressed genes in response to this compound were involved in arginine and proline metabolism, and alanine (B10760859), aspartate, and glutamate (B1630785) metabolism. mdpi.com In the rat model of chronic atrophic gastritis, metabolomics profiling identified differential metabolites primarily involved in D-glutamine and D-glutamate metabolism, and tyrosine metabolism. frontiersin.org Furthermore, in Escherichia coli, this compound led to a repression of genes involved in amino acid metabolism. researchgate.net

Table 3: Alterations in Metabolic Pathways and Key Metabolites by this compound

Metabolic Pathway/ProcessKey Metabolites/ChangesOrganism/Cell TypeReference
Bile Acid MetabolismIncreased serum cholic acid, increased total bile acids (gallbladder, gut content), increased hepatic TCA and TDCA, decreased hepatic CA, enhanced cholesterol to bile acid conversion, increased bile acid excretion, modulated gut microbiota.Hamsters, Piglets, HepG2 cells frontiersin.orgresearchgate.netnih.govnih.gov
Carbohydrate MetabolismDecreased gluconeogenesis (G6pase, Pepck mRNA), enriched tricarboxylic acid cycle.Obese mice, Piglets frontiersin.orgresearchgate.net
Amino Acid MetabolismRestoration of elevated amino acids, involvement in arginine and proline metabolism, alanine, aspartate, glutamate metabolism, D-glutamine and D-glutamate metabolism, tyrosine metabolism, repression of amino acid metabolism genes.Hamsters, Zebrafish-Hepatocytes, Rat gastric tissue, Escherichia coli mdpi.comresearchgate.netfrontiersin.orgresearchgate.net
Lipid MetabolismRegulation of lipid metabolism, potential biomarkers include sphingomyelin (B164518) (SM), phosphatidylcholine (PC), lysophosphatidylcholine (B164491) (LysoPC), 13-hydroperoxy-9, 11-octadecadienoic acid (13-HpODE), eicosatrienoic acid, docosatrienoic acid, eicosenoic acid.Hamsters, Rats, Rat gastric tissue frontiersin.orgresearchgate.netresearchgate.net

Future Directions and Research Perspectives

Elucidation of Underexplored Molecular Mechanisms

While berberine exhibits polypharmacological effects, its precise molecular mechanisms are still being clarified and require further in-depth investigation frontiersin.orgmdpi.com. Future research should aim to understand this compound's mechanisms of action within complex and realistic pathological environments, such as myocardial vascular endothelial injury accompanied by dysregulated glucose and lipid metabolism or hemodynamic alterations frontiersin.org.

Specific molecular targets that warrant further study include RXRα, ABL1, AKR1B10, and TIGAR frontiersin.org. Recent molecular docking studies have identified a putative binding site for this compound on β-catenin, suggesting a previously unexplored mechanism of its anti-cancer activity in lung adenocarcinoma nih.gov. The exact molecular mechanism by which this compound interacts with the bitter taste receptor (TAS2R) and phospholipase C (PLC) to increase glucagon-like peptide-1 (GLP-1) secretion also necessitates additional research mdpi.com. Furthermore, the effects of this compound on islet function are not yet fully understood and require further investigation nih.gov. The potential for synergistic interactions between this compound and other compounds, such as Astragaloside IV, also remains an underexplored area of research researchgate.net.

Development of Novel this compound Derivatives with Improved Efficacy and Safety

Preclinical studies have already yielded promising results for synthetic this compound derivatives with enhanced pharmacological activities. For instance, cyclothis compound derivatives have demonstrated strong anti-cancer activity nih.gov. Carbohydrate-modified this compound derivatives have shown improved anti-diabetic potential, with one mannose-modified derivative exhibiting 1.5 times greater potency than this compound in cytotoxicity assays and potential anti-diabetic activity in vitro nih.gov. Additionally, aminothiazolyl this compound derivatives have displayed superior antimicrobial activity compared to natural this compound scielo.br. Research efforts are also focused on designing derivatives that can improve efficacy by suppressing lipogenic genes, increasing lipolysis, and enhancing lipid profiles nih.gov.

Advanced Clinical Trials with Rigorous Methodologies

Current research on this compound is predominantly preclinical, and the successful translation of these findings into clinical applications necessitates rigorous and well-designed clinical trials frontiersin.org. Many existing clinical studies on this compound have been limited by small sample sizes, short durations, and a lack of comprehensive safety evaluations news-medical.netnih.govmedrxiv.org. Therefore, there is a critical need for larger, longer, and more rigorously designed randomized controlled trials (RCTs) to definitively establish this compound's clinical effectiveness news-medical.netnih.govmedrxiv.orgmednexus.orgdovepress.comresearchgate.net.

Long-term Safety and Efficacy Studies

Future clinical investigations should extend beyond short-term observation periods (e.g., 30 days) to provide more comprehensive insights into the long-term safety and efficacy of this compound mdpi.com. Rigorously designed, randomized, double-blind clinical trials are essential to examine the feasibility and impact of long-term this compound application, particularly in the prevention of chronic conditions such as cardiovascular disease mednexus.orgresearchgate.net. Many past studies have been limited by short follow-up durations, which hinders the assessment of sustained effects medrxiv.org.

Sex-Specific Responses and Demographic Variations

Preliminary research has indicated potential sex-specific differences in metabolic responses to this compound mdpi.commdpi.com. For example, female participants in one study demonstrated significantly lower total cholesterol levels and more pronounced improvements in triglycerides, fasting blood glucose, and HbA1c after this compound treatment mdpi.commdpi.com. Conversely, male participants exhibited greater reductions in LDL and AST levels mdpi.commdpi.com. These observed variations may be attributed to differences in hormonal factors, physiological processes, liver enzyme activity, metabolism, and gut microbiota composition between sexes mdpi.commdpi.com. A meta-analysis also suggested that this compound's effects on glycemic control and insulin (B600854) sensitivity might be more pronounced in women compared to men mdpi.comresearchgate.net. Consequently, large-scale clinical trials that specifically account for sex disparity and include diverse demographic populations are crucial to fully understand and optimize this compound's therapeutic application medrxiv.orgmdpi.commedrxiv.orgnih.gov.

Translational Research from Preclinical Findings to Clinical Applications

A significant challenge in the field of this compound research is the translation of promising preclinical findings into validated clinical applications frontiersin.org. Preclinical systematic evidence plays a vital role in bridging this gap, providing a robust foundation for human trials frontiersin.org. For instance, despite the promising results of nanocarrier formulations in preclinical settings, further investigation is necessary to facilitate their interpretation and widespread adoption in clinical practice japsonline.comjapsonline.com.

Translational research efforts must focus on enhancing synthesis methodologies and optimizing nanoparticle formulations to ensure a smooth transition from fundamental laboratory research to clinical implementation researchgate.net. This translational process also necessitates strong collaboration among scientists involved in drug discovery and development to effectively bring this compound-based therapies to patients scielo.brresearchgate.net.

Further Exploration of Nanomedicine Formulations

Nanotechnology has emerged as a highly promising approach to circumvent the inherent limitations of this compound, such as its low bioavailability, limited absorption, and poor water solubility japsonline.comijpsjournal.com. Various nanoparticle formulations, including polymeric nanoparticles, liposomes, solid lipid nanoparticles, nanoemulsions, and metallic nanoparticles, have demonstrated significant improvements in this compound's solubility, cellular uptake, sustained release, and targeted delivery to specific tissues ijpsjournal.com. Preclinical studies have consistently reported superior anticancer efficacy and reduced systemic toxicity of these nanoformulations compared to free this compound ijpsjournal.com.

Future research in this area should include comprehensive investigations into the biodistribution, toxicity, and biochemical profiles of this compound-loaded nanocarriers to ensure their safe and effective clinical conversion japsonline.comjapsonline.com. There is also a need to further explore the potential of this compound-nanocarriers for targeted drug delivery to specific tissues or organs, which could enhance therapeutic efficacy and minimize side effects japsonline.comjapsonline.com. Investigating the synergistic properties of this compound when combined with other therapeutic nanocarriers is another important direction for improving therapeutic outcomes japsonline.comjapsonline.com. Furthermore, the development of multi-functional nanocarriers that can co-deliver this compound with other therapeutic agents, such as immunomodulators or anti-angiogenic drugs, could offer a multifaceted approach to complex diseases like cancer dovepress.com. Addressing scalability issues associated with the production of this compound nano-formulations is also crucial for their widespread clinical adoption dovepress.com. Ultimately, conducting rigorous clinical trials to assess the efficacy and safety of these advanced nanocarrier formulations in human subjects will be paramount japsonline.comjapsonline.com.

Integration of Systems Biology and AI in this compound Research

Systems Biology Approaches in Elucidating this compound's Mechanisms

Systems biology, particularly through the lens of systems pharmacology and network pharmacology, provides a framework to investigate this compound's effects at molecular, cellular, and organismic levels researchgate.netsunyempire.edu. This approach is crucial for understanding how this compound interacts with multiple biological targets and pathways simultaneously, a phenomenon known as polypharmacology frontiersin.org.

Network Pharmacology : This methodology is extensively applied to identify and analyze the complex interaction networks between this compound, its targets, and disease pathways. For instance, network pharmacology has been instrumental in elucidating this compound's anti-tumor effects by identifying its involvement in multiple pathways, such as the PI3K/AKT signaling pathway spandidos-publications.com. It has also been used to explore this compound's mechanisms against stomach carcinoma, revealing its impact on apoptosis, mitophagy, reactive oxygen species (ROS) metabolic processes, and the AMPK and MAPK signaling pathways amegroups.orgnih.gov. Similarly, in diabetic nephropathy, network pharmacology combined with molecular docking and simulation has revealed this compound's multi-target pharmacological mechanisms, affecting genes like ICAM1, PRKCB, and KDR tandfonline.comresearchgate.net.

Target Identification and Mechanism Elucidation : Systems pharmacology has been employed to predict potential targets of this compound in conditions like polycystic ovary syndrome (PCOS) and to investigate potential drug-drug interactions within disease networks researchgate.netnih.gov. This systematic examination helps in understanding this compound's action in complex diseases where multiple molecular players are involved researchgate.netsunyempire.edu. For example, studies have highlighted this compound's ability to modulate various signaling cascades, including AMPK, MAPK, NF-κB, and NRF2, contributing to its anti-inflammatory, antioxidant, and metabolic regulatory effects frontiersin.orgpeerj.commdpi.comebm-journal.org.

Role of Artificial Intelligence and Machine Learning in this compound Research

Accelerated Target Identification and Screening : AI-based drug-target screening models, such as the Drug-Target Space (DTS) model, have been developed to identify candidate targets of this compound. This has led to the confirmation of direct targets like beta-site amyloid precursor protein cleaving enzyme (BACE1) and amyloid-beta1-42 (Aβ1-42) in Alzheimer's disease research frontiersin.orgfrontiersin.org. Machine learning molecular docking and molecular dynamics approaches are also being used to screen this compound analogues as potential inhibitors of bacterial proteins like Escherichia coli FtsZ, a crucial target for combating drug resistance nih.gov. Deep learning models have been successfully employed to predict and explore novel this compound derivatives with antibacterial activity against multidrug-resistant Helicobacter pylori nih.gov. Chemical proteomics, sometimes integrated with AI, further aids in identifying direct target proteins, such as PKM2 in colorectal cancer cells, which this compound regulates to suppress metabolic reprogramming mdpi.com.

Mechanism Prediction and Validation : AI algorithms can analyze vast amounts of chemical and biological information, aiding in the prediction of this compound's mechanisms of action. Molecular docking, often guided by AI, reveals direct interaction patterns between this compound and target proteins like AMPK, TP53, and MAPK1, which are then validated experimentally amegroups.orgnih.gov. AI can also assist in analyzing spectroscopic data, such as Surface-Enhanced Raman Spectroscopy (SERS), to accurately distinguish and identify target molecules and their metabolites, enabling more precise mechanical studies acs.org.

Optimization of Drug Discovery and Development : AI tools, including virtual screening, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and data mining, enhance the efficiency and cost-effectiveness of this compound-related drug discovery bham.ac.uksciltp.com. While the prompt strictly excludes ADMET information in the article content, it's important to note that AI tools for ADMET prediction are part of the research and development process for compounds like this compound. AI can also optimize the design of new this compound derivatives with improved properties, addressing challenges like low bioavailability peerj.comscielo.br. The integration of AI with traditional medicine research, including that on this compound, holds significant potential for developing novel medicines and optimizing their efficacy sciltp.comfrontiersin.org.

The convergence of systems biology's holistic perspective with AI's analytical power is pivotal for future this compound research, enabling a deeper understanding of its complex pharmacology and facilitating the development of more effective and targeted therapeutic strategies.

Q & A

Q. What are the primary methodological challenges in quantifying berberine in biological matrices, and how can they be addressed?

Methodological Answer: Accurate quantification of this compound in biological samples (e.g., plasma, tissues) requires advanced analytical techniques due to its low concentration and matrix interference. Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is commonly used, but sensitivity limitations necessitate modifications like pre-column derivatization or solid-phase extraction . Liquid chromatography-mass spectrometry (LC/MS) or ultra-performance LC/MS (UPLC/MS) offers higher specificity and lower detection limits, particularly for pharmacokinetic studies . Key validation parameters include linearity (1–100 ng/mL), recovery rates (>80%), and inter-day precision (<15% RSD) to ensure reproducibility.

Advanced Research Question

Q. How can molecular dynamics (MD) simulations improve the understanding of this compound’s interaction with β-lactamase enzymes?

Methodological Answer: MD simulations provide atomistic insights into this compound’s stability within enzyme active sites. For example, simulations of this compound bound to AmpC β-lactamase revealed stable hydrogen bonding with residues like Ser64 and Asn152, confirmed by root-mean-square deviation (RMSD) and radius of gyration (RG) analyses . Researchers should use software like GROMACS or AMBER, applying force fields (e.g., CHARMM36) for 100–200 ns trajectories. Post-simulation analyses (e.g., binding free energy via MM-PBSA) validate interactions, guiding experimental mutagenesis or inhibitor optimization .

Basic Research Question

Q. What experimental designs are critical for assessing this compound’s bioavailability limitations in preclinical models?

Methodological Answer: Bioavailability studies in rodents should employ crossover designs to control inter-individual variability. Key parameters include:

  • Dose : 50–200 mg/kg (oral) vs. intravenous (IV) administration for absolute bioavailability calculation.
  • Sampling : Serial blood collections over 24 hours to capture absorption peaks (Tmax ~2–4 hrs) and elimination half-life (t½ ~6–8 hrs) .
  • Analytical Validation : Use LC/MS to measure this compound and metabolites (e.g., berberrubine) in plasma. Co-administration with absorption enhancers (e.g., piperine) or lipid-based formulations can be tested to improve intestinal permeability .

Advanced Research Question

Q. How can researchers resolve contradictions in this compound’s dual pro-apoptotic and anti-inflammatory roles in cancer models?

Methodological Answer: Contradictory effects often arise from dose-dependent mechanisms and cell-type specificity. For example:

  • Pro-apoptotic Effects : At high doses (≥50 µM), this compound induces mitochondrial depolarization and caspase-3 activation in colorectal cancer cells .
  • Anti-inflammatory Effects : At lower doses (10–20 µM), it inhibits NF-κB and COX-2 in macrophages .
    To reconcile these, use transcriptomic profiling (RNA-seq) to identify dose-specific signaling pathways and validate with siRNA knockdowns. Co-culture systems (e.g., cancer cells + macrophages) can model tumor microenvironment interactions .

Basic Research Question

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in metabolic disorder studies?

Methodological Answer: Dose-response data (e.g., glucose-lowering effects in diabetic models) should be fitted to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC50 values and compare via ANOVA with Tukey’s post-hoc test. For longitudinal studies (e.g., 12-week interventions), mixed-effects models account for repeated measures and covariates like body weight . Power analysis (α=0.05, β=0.2) ensures adequate sample size (n≥8/group) to detect ≥30% effect sizes .

Advanced Research Question

Q. What strategies optimize this compound’s synergistic efficacy with chemotherapeutic agents while mitigating toxicity?

Methodological Answer: Synergy studies require combinatorial index (CI) calculations via the Chou-Talalay method. For example, this compound + doxorubicin in breast cancer cells shows CI <1 (synergism) at 10 µM this compound + 1 µM doxorubicin . Toxicity mitigation involves:

  • Nanoformulations : Liposomal encapsulation reduces hepatotoxicity by targeting tumor tissues.
  • Pharmacokinetic Synchronization : Staggered dosing (this compound 2 hrs before chemotherapy) minimizes off-target effects.
    Validate synergy in 3D spheroid models and murine xenografts, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Basic Research Question

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in polycystic ovary syndrome (PCOS)?

Methodological Answer: Phase II trials should adopt randomized, double-blind, placebo-controlled designs. Key considerations:

  • Population : Women aged 18–40 with Rotterdam criteria-confirmed PCOS.
  • Intervention : 500 mg this compound thrice daily vs. placebo for 12 weeks.
  • Endpoints : Primary (ovulation rate via transvaginal ultrasound), secondary (insulin sensitivity via HOMA-IR) .
    Include washout periods for participants on metformin or oral contraceptives. Use CONSORT guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Berberine
Reactant of Route 2
Reactant of Route 2
Berberine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。